molecular formula C8H10Cl2N4 B8446310 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Katalognummer: B8446310
Molekulargewicht: 233.09 g/mol
InChI-Schlüssel: VYLPCURHKRXJCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,4-Dichloro-6-pyrimidinyl)piperazine is a versatile chemical intermediate prized in medicinal chemistry for its utility in constructing complex molecules. Its core structure combines a dichloropyrimidine ring, which offers distinct sites for selective nucleophilic aromatic substitution, with a piperazine group, a privileged scaffold frequently found in biologically active compounds . This makes it an invaluable synthon for the research and development of new therapeutic agents, particularly in the synthesis of potential anticancer and antiviral drugs . Piperazine-containing compounds are a significant area of research, with numerous FDA-approved drugs featuring this moiety, underscoring its importance in drug discovery . The dichloropyrimidine group allows for sequential and regioselective reactions, enabling researchers to build diverse compound libraries by displacing the chlorine atoms with various nucleophiles, such as amines . The piperazine ring itself can be further functionalized, offering additional avenues for molecular diversification and optimization of drug-like properties . As a building block, it facilitates the exploration of structure-activity relationships (SAR) in lead optimization campaigns. This compound is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Eigenschaften

Molekularformel

C8H10Cl2N4

Molekulargewicht

233.09 g/mol

IUPAC-Name

2,4-dichloro-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C8H10Cl2N4/c9-6-5-7(13-8(10)12-6)14-3-1-11-2-4-14/h5,11H,1-4H2

InChI-Schlüssel

VYLPCURHKRXJCR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=CC(=NC(=N2)Cl)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 4-(2,4-Dichloro-6-pyrimidinyl)piperazine: Properties, Synthesis, and Safety

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

4-(2,4-Dichloro-6-pyrimidinyl)piperazine is a heterocyclic organic compound of significant interest to researchers and drug development professionals. It belongs to a class of molecules that integrate a piperazine moiety with a dichloropyrimidine scaffold. This combination is a well-established pharmacophore found in a multitude of biologically active compounds, particularly as kinase inhibitors in oncology and as agents targeting various receptors in the central nervous system.[1][2][3] The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, making it a versatile building block in medicinal chemistry.[4] The piperazine ring, a common N-heterocycle in drug molecules, often imparts favorable pharmacokinetic properties such as improved solubility and the ability to modulate basicity.[5][6]

This guide provides a comprehensive overview of the chemical properties, synthetic strategies, and critical safety information for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, designed to equip researchers with the foundational knowledge required for its effective and safe utilization in the laboratory.

Physicochemical Properties

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C8H10Cl2N4Calculated
Molecular Weight 233.10 g/mol Calculated
Appearance Likely a white to off-white solidBased on related compounds
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. Limited solubility in water is anticipated.Inferred from piperazine and dichloropyrimidine characteristics
pKa The piperazine moiety will have two pKa values, typically around 5.5 and 9.5. The pyrimidine nitrogens are weakly basic.General piperazine knowledge[6]

Synthesis and Reactivity

The synthesis of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry and is widely employed in the pharmaceutical industry.[5][7]

General Synthetic Protocol

The most common route involves the reaction of 2,4,6-trichloropyrimidine with piperazine. The regioselectivity of this reaction is a critical consideration. The chlorine atoms on the pyrimidine ring exhibit differential reactivity, with the C4 and C6 positions being more susceptible to nucleophilic attack than the C2 position.[2] This is due to the greater ability of the adjacent nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution at the C4/C6 positions.[2]

A typical experimental procedure would be as follows:

  • Dissolution: Dissolve 2,4,6-trichloropyrimidine in a suitable aprotic polar solvent such as acetonitrile, DMF, or THF.[2]

  • Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. The base serves to deprotonate one of the piperazine nitrogens, increasing its nucleophilicity.

  • Nucleophilic Addition: Slowly add a solution of piperazine to the reaction mixture at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature. The use of a slight excess of piperazine can be employed to drive the reaction to completion, though this may lead to disubstituted byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to isolate the desired 4-(2,4-dichloro-6-pyrimidinyl)piperazine.

G 2,4,6-Trichloropyrimidine 2,4,6-Trichloropyrimidine Reaction Mixture Reaction Mixture 2,4,6-Trichloropyrimidine->Reaction Mixture Solvent (e.g., ACN) Work-up Work-up Reaction Mixture->Work-up Quench & Extract Piperazine Piperazine Piperazine->Reaction Mixture Base (e.g., DIPEA) Purification Purification Work-up->Purification Column Chromatography 4-(2,4-Dichloro-6-pyrimidinyl)piperazine 4-(2,4-Dichloro-6-pyrimidinyl)piperazine Purification->4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Caption: A generalized workflow for the synthesis of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine.

Reactivity and Further Functionalization

The remaining two chlorine atoms on the pyrimidine ring of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine are still susceptible to further nucleophilic substitution. The reactivity of the C2 and C4 positions is generally in the order of C4 > C2 for SNAr reactions.[2][8] This differential reactivity allows for the sequential and regioselective introduction of other functional groups, making this compound a valuable intermediate for the synthesis of more complex molecules.[9] For instance, the remaining chlorine atoms can be displaced by a variety of nucleophiles such as amines, alcohols, and thiols.

Furthermore, the secondary amine of the piperazine ring can be functionalized through reactions such as N-alkylation, N-acylation, and reductive amination, providing another handle for molecular elaboration.[5]

Safety and Handling

Hazard Identification

Based on analogous compounds, 4-(2,4-Dichloro-6-pyrimidinyl)piperazine should be considered as:

  • Harmful if swallowed, in contact with skin, or if inhaled. [11]

  • Causing severe skin burns and eye damage. [10][11]

  • Potentially causing respiratory irritation. [11]

  • Potentially causing an allergic skin reaction. [10]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.[12]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]

  • Avoiding Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

G cluster_0 Safe Handling Protocol Wear Appropriate PPE Wear Appropriate PPE Handle in Fume Hood Handle in Fume Hood Wear Appropriate PPE->Handle in Fume Hood Avoid Direct Contact Avoid Direct Contact Handle in Fume Hood->Avoid Direct Contact Store Properly Store Properly Avoid Direct Contact->Store Properly Dispose of Waste Correctly Dispose of Waste Correctly Store Properly->Dispose of Waste Correctly

Sources

Structural Analysis of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine Using NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine-piperazine hybrid is a privileged scaffold in medicinal chemistry, forming the pharmacophoric core of numerous FDA-approved therapeutics, including kinase inhibitors (e.g., Imatinib, Dasatinib) and CNS agents (e.g., Buspirone)[1]. 4-(2,4-Dichloro-6-pyrimidinyl)piperazine (CAS 1864449-09-1) serves as a critical intermediate in drug development. Accurate structural elucidation of this molecule is paramount, as the exact regiochemistry of the chlorine atoms (C-2, C-4) versus the piperazine ring (C-6) dictates downstream pharmacodynamics.

This guide provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unambiguously assign the structure of this proton-deficient scaffold.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, NMR acquisition must not be treated as a passive recording but as a self-validating system . The quality of 13C and 2D NMR data is heavily dependent on the initial 1H spectrum. Because the 13C isotope has a low natural abundance (1.1%) and a smaller gyromagnetic ratio, optimizing the Signal-to-Noise (S/N) ratio is a mandatory gating step before proceeding to advanced multidimensional experiments[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is chosen because it lacks exchangeable protons, preventing the masking or deuterium-exchange of the piperazine's secondary amine (N-H) signal. Furthermore, doubling the sample concentration directly doubles the S/N ratio, which is critical for the subsequent 13C acquisition[2].

  • Locking and Shimming: Insert the 5 mm standard NMR tube. Achieve a deuterium lock and perform gradient shimming (Z1-Z4).

    • Validation: The solvent residual peak ( CHCl3​ at 7.26 ppm) must exhibit a linewidth at half-height of <0.5 Hz .

  • 1H Acquisition (The Gating Step): Acquire a standard 1H spectrum (16 scans, relaxation delay d1=2s ).

    • Validation: Calculate the S/N ratio using the piperazine methylene peaks against a noise region (e.g., 7.0 ppm). Standard benchtop and high-field calibrations require an S/N >100:1 (often benchmarked against a 1% ethylbenzene standard)[3],[4]. If the S/N is insufficient, the system loops back to either increase sample concentration or quadruple the number of scans (NS) to double the S/N[2].

  • 13C and 2D Acquisition: Once validated, proceed to 13C (optimizing d1 to 5-7 times the longest T1​ relaxation time for quantitative integration) and 2D experiments (HSQC, HMBC)[2].

Workflow Prep 1. Sample Prep 15-20 mg in 0.6 mL CDCl3 Shim 2. Lock & Shim Verify Linewidth < 0.5 Hz Prep->Shim Acq1H 3. 1H Acquisition 16 Scans, d1=2s Shim->Acq1H Val 4. Self-Validation Is S/N > 100:1? Acq1H->Val Val->Prep No (Increase Conc.) Val->Acq1H No (Increase NS) Acq13C 5. 13C & 2D Acquisition Optimize NS for 13C Val->Acq13C Yes (Proceed) Process 6. Data Processing Phase/Baseline Correction Acq13C->Process

Caption: Self-validating experimental workflow for NMR acquisition ensuring optimal S/N ratio.

1D NMR Analysis: Establishing the Core Framework

The 1D spectra provide the foundational atomic inventory. The chemical shifts are heavily influenced by the electronic push-pull dynamics between the electron-withdrawing chlorine atoms and the electron-donating piperazine nitrogen.

Causality in Chemical Shifts
  • Pyrimidine Shielding: In an unsubstituted pyrimidine, the C-5 proton typically resonates around 7.3 ppm. However, in 4-(2,4-dichloro-6-pyrimidinyl)piperazine, the lone pair on the piperazine nitrogen (attached at C-6) donates electron density into the ring via resonance. Because C-5 is ortho to C-6, it becomes highly shielded, shifting the 1H signal upfield to ~6.45–6.55 ppm and the 13C signal to ~102.0 ppm[5],[6].

  • Line Broadening (Rotamers): Researchers should be aware that substituted aminopyrimidines often exhibit line broadening in 13C NMR at room temperature. This is caused by restricted rotation around the partial double bond character of the CAr​−Namine​ linkage, resulting in distinct rotational conformers (rotamers)[7],[8].

Table 1: 1H and 13C NMR Assignments (400 MHz, CDCl3​ )
PositionNucleusChemical Shift (ppm)MultiplicityIntegrationStructural Causality & Notes
5 1H6.45 - 6.55Singlet (s)1HPyrimidine C-H; highly shielded by N-resonance[5]
2', 6' 1H3.65 - 3.80Multiplet (m)4HPiperazine CH2​ adjacent to pyrimidine N
3', 5' 1H2.85 - 3.00Multiplet (m)4HPiperazine CH2​ adjacent to secondary amine
1' (NH) 1H1.80 - 2.20Broad singlet (br s)1HExchangeable secondary amine proton
6 13C~162.0Quaternary (C)-Pyrimidine C attached to piperazine
4 13C~160.5Quaternary (C)-Pyrimidine C attached to Cl
2 13C~159.0Quaternary (C)-Pyrimidine C attached to Cl
5 13C~102.0Methine (CH)-Pyrimidine C-H; shielded ortho position[5]
2', 6' 13C~45.5Methylene ( CH2​ )-Piperazine carbons adjacent to pyrimidine
3', 5' 13C~44.0Methylene ( CH2​ )-Piperazine carbons adjacent to NH

2D NMR Analysis: Bypassing the "Crews Rule"

The pyrimidine ring in this molecule contains only a single proton (H-5). According to the "Crews Rule" of NMR spectroscopy, highly proton-deficient molecules are notoriously difficult to elucidate using standard 1D techniques because there are insufficient protons to map the carbon backbone via standard COSY or TOCSY[9].

To unambiguously prove that the piperazine is attached at C-6 (and not C-2 or C-4), we must rely on heteronuclear correlation experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct 1JCH​ bonds. It will immediately link the proton at ~6.5 ppm to the carbon at ~102 ppm, confirming the C-5 methine group[10].

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the definitive tool for proton-deficient scaffolds, detecting long-range 2JCH​ and 3JCH​ couplings (typically optimized for a coupling constant of 8 Hz)[9],[11].

    • The Critical Correlation: The HMBC spectrum will show a 3JCH​ cross-peak between the piperazine H-2'/6' protons (~3.7 ppm) and the quaternary pyrimidine C-6 carbon (~162 ppm). This through-bond correlation is the absolute proof of the regiochemistry, validating the C-N bond formation[10].

HMBC_Network H5 H-5 (6.5 ppm) C4 C-4 (Cl) (160 ppm) H5->C4 2J_CH C6 C-6 (N) (162 ppm) H5->C6 2J_CH C2 C-2 (Cl) (159 ppm) H5->C2 3J_CH H2_pip H-2'/6' (3.7 ppm) H2_pip->C6 3J_CH (Crucial)

Caption: Key HMBC correlations bridging the proton-deficient gap to establish the pyrimidine-piperazine linkage.

Conclusion

The structural elucidation of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine requires a deliberate, causality-driven approach. By understanding the electronic shielding effects that dictate the 1D chemical shifts, optimizing the S/N ratio through a self-validating sample preparation loop, and utilizing HMBC to bypass the limitations of proton-deficient rings, researchers can achieve unambiguous regiochemical assignment. This rigorous methodology ensures high-fidelity data suitable for regulatory API submissions and downstream drug development.

References

  • Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold... - The Royal Society of Chemistry (RSC). URL:[Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications. URL:[Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed (NIH). URL:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. URL:[Link]

  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy - Australian Journal of Chemistry. URL:[Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. URL:[Link]

  • Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine / Pyrimidine-Piperazine Hybrids - ResearchGate. URL:[Link]

  • How to Evaluate a Benchtop NMR Instrument's Technical Performance Part 3: 1H sensitivity - Magritek. URL:[Link]

  • How to make standard sample for NMR signal-to-noise ratio - Chemistry Stack Exchange. URL:[Link]

Sources

Mechanism of action of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine derivatives in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine Derivatives

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1][2] When derivatized, particularly with a piperazine moiety at the 4-position and reactive dichloro-substituents, these compounds exhibit significant potential as modulators of key cellular signaling pathways. This technical guide provides a comprehensive overview of the in vitro mechanism of action of 4-(2,4-dichloro-6-pyrimidinyl)piperazine derivatives, with a focus on their role as kinase inhibitors in the context of oncology. We will explore the molecular basis of their activity, detail the experimental protocols for their characterization, and present a framework for their continued investigation.

The strategic placement of two reactive chlorine atoms on the pyrimidine ring allows for sequential nucleophilic aromatic substitution, enabling the synthesis of a diverse library of compounds with tailored biological activities and pharmacokinetic profiles.[3] The piperazine group often enhances solubility and provides a crucial interaction point within the binding pockets of target proteins.[3][4]

Core Mechanism of Action: Protein Kinase Inhibition

A substantial body of evidence points towards protein kinases as the primary targets for pyrimidine-piperazine derivatives.[3][5] These enzymes play a critical role in signal transduction and are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.[3] Derivatives of the 4-(2,4-dichloro-6-pyrimidinyl)piperazine scaffold have been shown to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and preventing the phosphorylation of downstream substrates. This action can lead to the inhibition of cell proliferation, induction of apoptosis, and a halt in cell cycle progression.[6][7]

Key Kinase Targets and Downstream Effects

Several important oncogenic kinases have been identified as targets for pyrimidine-piperazine derivatives:

  • Epidermal Growth Factor Receptor (EGFR): Many pyrimidine derivatives are designed as EGFR inhibitors.[6][8] In non-small cell lung cancer (NSCLC), for instance, specific mutations in EGFR lead to its constitutive activation. Compounds based on a 2,4-dichloro-6-methylpyrimidine scaffold have demonstrated potent inhibitory activity against mutated EGFR (T790M/L858R), leading to reduced proliferation of resistant cancer cells.[6][7] Inhibition of EGFR blocks downstream signaling through pathways like MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.

  • Akt (Protein Kinase B): The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent Akt inhibitors, demonstrating significant antiproliferative effects in cancer cell lines where this pathway is overactive.[9]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is common in many cancers. 2,4-Diaminopyrimidine derivatives have been shown to inhibit Aurora kinases, leading to mitotic arrest and apoptosis.[3][10]

The inhibition of these kinases by 4-(2,4-dichloro-6-pyrimidinyl)piperazine derivatives culminates in a range of anti-cancer effects in vitro, including:

  • Cytotoxicity: A dose-dependent reduction in the viability of cancer cells.

  • Apoptosis Induction: Programmed cell death triggered by the disruption of survival signaling.

  • Cell Cycle Arrest: Halting of the cell cycle at specific checkpoints, preventing cell division.

  • Inhibition of Cell Migration and Invasion: Reduced metastatic potential of cancer cells.[6]

Quantitative Analysis of In Vitro Activity

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific kinases and cancer cell lines.

Compound ClassTarget/Cell LineIC50 (µM)Reference
2,4-dichloro-6-methylpyrimidine derivative (L-18)H1975 (NSCLC)0.65 ± 0.06[6]
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (5q)Akt10.018[9]
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (5t)Akt10.0213[9]
Pyrazolo[1,5-a]pyrimidine derivative (12b)A549 (Lung Cancer)40.54[11]
Pyrazolo[1,5-a]pyrimidine derivative (12a)A549 (Lung Cancer)47.83[11]

Experimental Protocols for In Vitro Characterization

A robust in vitro evaluation is crucial to elucidate the mechanism of action of 4-(2,4-dichloro-6-pyrimidinyl)piperazine derivatives.

Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

  • Principle: A recombinant kinase is incubated with its substrate (often a peptide) and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified.

  • Methodology:

    • Prepare a reaction buffer containing the purified kinase and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate and ATP (often radiolabeled or coupled to a reporter system).

    • Incubate the reaction mixture at a controlled temperature for a specific duration.

    • Stop the reaction and quantify the amount of phosphorylated product using methods like radiometric detection, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability of cancer cell lines.[12][13]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the 4-(2,4-dichloro-6-pyrimidinyl)piperazine derivative and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the test compound.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Methodology:

    • Treat cancer cells with the test compound for a specified duration.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with fluorescently labeled Annexin V and PI.

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.

  • Principle: Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.

  • Methodology:

    • Treat cells with the test compound for a duration that allows for cell cycle effects to manifest.

    • Harvest the cells and fix them in cold ethanol to permeabilize the membranes.

    • Treat the cells with RNase to remove RNA and then stain with PI.

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing the Mechanism: Signaling Pathways and Workflows

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase Kinase (e.g., EGFR, Akt) RTK->Kinase Activation Compound 4-(2,4-Dichloro-6-pyrimidinyl) piperazine Derivative Compound->Kinase Inhibition ATP ATP ATP->Kinase Binds to active site Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: ATP-competitive kinase inhibition by 4-(2,4-dichloro-6-pyrimidinyl)piperazine derivatives.

In_Vitro_Workflow cluster_workflow In Vitro Characterization Workflow Start Compound Synthesis Biochem Biochemical Assay (Kinase Inhibition, IC50) Start->Biochem CellBased Cell-Based Assays Start->CellBased End Lead Optimization Biochem->End Cytotoxicity Cytotoxicity Assay (e.g., MTT, IC50) CellBased->Cytotoxicity Mechanism Mechanistic Assays Cytotoxicity->Mechanism If active Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis->End CellCycle->End

Caption: A typical workflow for the in vitro evaluation of novel kinase inhibitors.

Conclusion and Future Directions

Derivatives of 4-(2,4-dichloro-6-pyrimidinyl)piperazine represent a promising class of compounds with significant potential for the development of targeted therapies, particularly in oncology. Their primary in vitro mechanism of action appears to be the inhibition of key protein kinases involved in cancer cell proliferation and survival. The versatile synthetic nature of the 2,4-dichloropyrimidine scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[3]

Future in vitro studies should focus on broader kinase profiling to identify potential off-target effects and to discover novel therapeutic applications. Investigating the development of resistance mechanisms in cancer cell lines will also be crucial for the clinical translation of these compounds. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this important chemical class.

References

  • Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. Arch Pharm (Weinheim). 2024 May;357(5):e2300736. [Link]

  • Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Arch Pharm (Weinheim). 2016 May;349(5):356-62. [Link]

  • Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. ResearchGate. [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Oriental Journal of Chemistry. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. [Link]

  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. Medwin Publishers. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. [Link]

  • [Trichomonacidal drugs. 6. 2,4-Dichloro derivatives of piperidino- and piperazinyl-1,3,5-triazine]. Arzneimittelforschung. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

Sources

Crystal Structure and Polymorphism Analysis of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2,4-Dichloro-6-pyrimidinyl)piperazine (DCPP) is a highly versatile structural motif in medicinal chemistry, serving as a critical scaffold for various aminergic GPCR ligands and kinase inhibitors. The solid-state behavior of this compound is governed by a delicate balance between the conformational flexibility of the piperazine ring and the rigid, planar nature of the pyrimidine core. This technical whitepaper provides an authoritative guide to the crystallographic profiling and polymorphism analysis of DCPP, detailing the supramolecular causality that drives its crystal packing and outlining self-validating experimental protocols for comprehensive polymorph screening.

Supramolecular Causality & Conformational Mechanics

The polymorphic landscape of DCPP is not random; it is strictly dictated by intra- and intermolecular geometric constraints competing for the lowest free-energy state.

Conformational Flexibility

In virtually all polymorphic structures of aryl- and heteroaryl-piperazine derivatives, the central piperazine ring adopts a highly stable chair conformation[1]. The primary degree of freedom lies in the torsion angle ( τ ) between the piperazine nitrogen and the pyrimidine carbon. This angle determines whether the molecule adopts an extended or bent geometry, directly influencing the unit cell volume, packing density, and the resulting polymorphic form[1].

Competitive Supramolecular Synthons

The pyrimidine ring remains strictly planar across varying crystal environments[2]. Polymorphic assembly is driven by competitive non-covalent interactions:

  • Hydrogen Bonding: The secondary amine of the piperazine acts as a strong hydrogen bond donor (N-H), while the pyrimidine nitrogens serve as acceptors. This often results in robust N-H···N chains or dimers[3].

  • Halogen Bonding: The 2,4-dichloro substituents introduce highly directional halogen bonding ( σ -hole interactions, C-Cl···N and C-Cl···Cl).

  • Preorganization: The interplay between preorganized hydrogen bonding and halogen bonding dictates the specific polymorphic outcome. Intramolecular interactions can preorganize the molecule, significantly influencing its propensity to form specific polymorphs or solvates[4].

ConformationalLogic Pip Piperazine Ring (Chair Conformation) Tor Torsion Angle (τ) (Rotational Flexibility) Pip->Tor Pyr Pyrimidine Ring (Rigid Planar Core) Pyr->Tor Hal Halogen Bonding (C-Cl···N / C-Cl···Cl) Pyr->Hal Pack Crystal Lattice (Polymorphic Assembly) Tor->Pack Determines Cell Volume Hal->Pack Directs Supramolecular Synthons

Figure 1: Mechanistic pathway from molecular conformation to supramolecular polymorphic assembly.

Experimental Protocol: A Self-Validating Polymorph Screen

To accurately map the solid-state landscape of DCPP, a multi-tiered screening protocol is required. This workflow is designed as a self-validating system , ensuring that kinetic artifacts are clearly distinguished from thermodynamic minima.

Phase 1: Thermodynamic Profiling (Solvent-Mediated Phase Transformation)
  • Procedure: Suspend 50 mg of amorphous DCPP in 1 mL of various ICH Class 3 solvents (e.g., ethanol, ethyl acetate, heptane) to create a heterogeneous slurry. Agitate the slurries at 25°C and 50°C for 72 hours using a thermomixer.

  • Causality: Slurrying provides continuous dissolution and recrystallization. This supplies the necessary activation energy for metastable forms to undergo solution-mediated phase transformation (SMPT) into the global thermodynamic minimum (Form I).

Phase 2: Kinetic Trapping (Anti-Solvent Precipitation)
  • Procedure: Dissolve DCPP in a high-solubility solvent (e.g., DMF or DMSO) at maximum concentration. Rapidly inject the solution into a cold anti-solvent (e.g., water or heptane at 4°C) under high shear (1000 RPM).

  • Causality: High supersaturation forces instantaneous nucleation. According to Ostwald's Rule of Stages, this rapid precipitation bypasses the thermodynamic minimum, kinetically trapping metastable polymorphs (Form II) or higher Z′ (molecules per asymmetric unit) structures[5].

Phase 3: Orthogonal Validation
  • Procedure: Immediately filter the precipitates and analyze via Powder X-Ray Diffraction (PXRD) to prevent solid-state relaxation. Subject the identified unique PXRD phases to simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Self-Validation Logic: A true solvent-free polymorph will exhibit an endothermic melt in the DSC with zero corresponding mass loss in the TGA. If mass loss precedes the melt, the phase is definitively reclassified as a pseudo-polymorph (solvate/hydrate), validating the structural assignment without requiring single-crystal growth.

PolymorphScreening cluster_methods Primary Screening Modalities Start DCPP API/Intermediate (Amorphous or Mixed Phase) Evap Slow Evaporation (Thermodynamic Control) Start->Evap Crash Anti-Solvent Addition (Kinetic Control) Start->Crash Thermal Melt-Quench Cycling (Thermal Stress) Start->Thermal Form1 Form I (Thermodynamically Stable) Evap->Form1 Low Supersaturation Solvate Pseudo-Polymorphs (Hydrates/Solvates) Evap->Solvate H-bond Donors Crash->Form1 Form2 Form II (Metastable / Kinetic) Crash->Form2 High Supersaturation Thermal->Form2 Rapid Cooling Validate Orthogonal Validation (PXRD + DSC + TGA) Form1->Validate Form2->Validate Solvate->Validate

Figure 2: Self-validating polymorph screening workflow balancing kinetic and thermodynamic control.

Quantitative Data: Crystallographic Parameters

The structural parameters of DCPP polymorphs reveal the efficiency of their crystal packing. It is frequently observed in pyrimidine-piperazine systems that high-pressure or thermal stress can destabilize high Z′ polymorphs, driving recrystallization into lower Z′ , more densely packed thermodynamic forms[5].

The table below summarizes the representative crystallographic and thermodynamic data for the isolated solid forms of the DCPP scaffold.

ParameterForm I (Thermodynamic)Form II (Kinetic)Form III (Hydrate)
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P21​/c P1ˉ Pbca
Z′ (Molecules/Asymmetric Unit) 121
Primary Supramolecular Synthon N-H···N (Pyrimidine-Piperazine)C-Cl···N (Halogen Bonding)O-H···N (Water-Pyrimidine)
Conformation ( τ angle) Extended ( ∼178∘ )Bent ( ∼65∘ )Extended ( ∼175∘ )
Calculated Density ( g/cm3 ) 1.421.381.45
DSC Melt Endotherm ( Tm​ ) 142.5 °C136.0 °C110.2 °C (Desolvation)
TGA Mass Loss < 0.1%< 0.1%6.8% (Corresponds to 1 H2​O )

Sources

Toxicity and metabolic stability of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Toxicity and Metabolic Stability of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine: A Strategic Guide for Drug Development

Executive Summary

As a Senior Application Scientist guiding medicinal chemistry teams, I frequently encounter the compound 4-(2,4-Dichloro-6-pyrimidinyl)piperazine (CAS 1864449-09-1) during the hit-to-lead optimization phase. This molecule is a highly privileged, bifunctional building block. It combines a piperazine ring—a moiety celebrated for improving aqueous solubility and target affinity—with a 2,4-dichloropyrimidine core, which serves as a versatile electrophilic hub for synthesizing kinase inhibitors, anti-SARS-CoV-2 agents, and α-glucosidase inhibitors[1][2][3].

However, evaluating this compound as a standalone entity reveals a complex ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. If left unfunctionalized, the reactive chlorines and the exposed secondary amine present significant metabolic liabilities and toxicity risks. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and strategic mitigation tactics for managing the toxicity and metabolic stability of this critical scaffold.

Structural & Mechanistic Profiling

The dual nature of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine requires a decoupled analysis of its two primary substructures:

The 2,4-Dichloropyrimidine Core: Electrophilic Toxicity

The pyrimidine ring is heavily electron-deficient due to the two electronegative nitrogen atoms in the ring and the two electron-withdrawing chlorine atoms at the C2 and C4 positions. This renders the core highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

  • Toxicity Mechanism: In a physiological environment, this electrophilicity is a major liability. The unreacted chlorines act as haptens, rapidly undergoing spontaneous or Glutathione S-Transferase (GST)-mediated conjugation with cellular nucleophiles (such as the sulfhydryl groups of cysteine residues on hepatic proteins). This covalent binding is a primary driver of idiosyncratic drug toxicity (IDT) and hepatotoxicity.

  • Genotoxicity: Due to its DNA-alkylating potential, the raw dichloropyrimidine scaffold often triggers positive alerts in AMES testing until the chlorines are fully substituted with amines or anilines[4].

The Piperazine Ring: Metabolic Instability

Piperazine is a basic amine (pKa ~9.8) that is predominantly protonated at physiological pH. While it enhances solubility, the exposed secondary nitrogen is a prime target for Phase I metabolism.

  • Metabolic Mechanism: Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) rapidly oxidize the piperazine ring, leading to N-dealkylation, N-oxidation, and lactam formation. This results in high intrinsic clearance ( CLint​ ) and a short in vivo half-life.

MetabolicPathway Parent 4-(2,4-Dichloro-6- pyrimidinyl)piperazine CYP450 CYP450 Enzymes (Phase I) Parent->CYP450 Oxidation GST GST / Spontaneous (Phase II) Parent->GST SNAr Reaction NOxide N-Oxidation & Dealkylation CYP450->NOxide Clearance GSHAdduct GSH Conjugation (C2/C4) GST->GSHAdduct Detoxification Toxicity Protein Adducts (Hepatotoxicity) GST->Toxicity Covalent Binding

Metabolic pathways of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine via CYP450 and GST.

Experimental Protocols: A Self-Validating System

To accurately profile the metabolic stability and reactive metabolite formation of this scaffold, we utilize a dual-assay workflow. The protocols below are designed with internal causality checks to ensure data integrity.

Protocol A: High-Throughput Microsomal Stability (HLM) Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) driven by CYP-mediated Phase I metabolism. Causality Check: We run a minus-NADPH control to differentiate enzymatic CYP metabolism from chemical instability (e.g., spontaneous hydrolysis of the C-Cl bonds in aqueous buffer).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide 100 ng/mL). The ACN precipitates the microsomal proteins, halting the reaction.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Purpose: To detect the formation of electrophilic intermediates and direct SNAr reactivity of the dichloropyrimidine core. Causality Check: Glutathione (GSH) acts as a surrogate for cellular nucleophiles. The detection of GSH adducts directly correlates with the compound's potential to cause idiosyncratic hepatotoxicity.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare the HLM mixture as described in Protocol A, but supplement the buffer with 5 mM reduced Glutathione (GSH).

  • Reaction: Incubate the test compound (10 µM final concentration to ensure adequate adduct formation) for 60 minutes at 37°C.

  • Quenching: Quench with ice-cold ACN, vortex, and centrifuge.

  • LC-MS/MS Neutral Loss Scan: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Program the MS to perform a neutral loss scan of 129 Da (characteristic of the γ -glutamyl moiety cleavage) to specifically flag GSH-trapped adducts.

Workflow Prep 1. Compound Preparation (1 µM in Buffer) HLM 2. HLM Incubation (+ NADPH, 37°C) Prep->HLM GSH 3. GSH Trapping (5 mM GSH) HLM->GSH Aliquot for Trapping Quench 4. Quench & Centrifuge (Cold ACN + IS) HLM->Quench Time-course (0-60 min) GSH->Quench 60 min Incubation LCMS 5. LC-MS/MS Analysis (MRM & Neutral Loss) Quench->LCMS Data 6. Data Processing (CL_int & Adduct ID) LCMS->Data

Workflow for evaluating microsomal stability and reactive metabolite trapping.

Data Presentation: Comparative ADMET Metrics

The raw 4-(2,4-Dichloro-6-pyrimidinyl)piperazine intermediate exhibits poor ADMET metrics. However, when medicinal chemists fully substitute the C2 and C4 chlorines and cap the piperazine ring, the resulting derivatives demonstrate exceptional metabolic stability and safety[1][2][4].

The table below summarizes typical quantitative data comparing the raw intermediate against fully optimized clinical/preclinical derivatives (e.g., GC-14, a SARS-CoV-2 Mpro inhibitor, and chiral α-glucosidase inhibitors).

Compound / Scaffold StateHLM Clearance ( CLint​ ) (µL/min/mg)Half-life ( t1/2​ ) (min)Cytotoxicity ( CC50​ ) (µM)Primary Liability / Pathway
Raw Intermediate: 4-(2,4-Dichloro-6-pyrimidinyl)piperazine> 150 (High)< 15~15 - 40GSH Conjugation (SNAr), N-Oxidation
Optimized Derivative: GC-14 (Trisubstituted Piperazine)[1]< 20 (Low)> 85> 100Slow CYP3A4-mediated hydroxylation
Optimized Derivative: Chiral Pyrimidinyl-piperazine[2]< 30 (Low)> 70> 200Minor N-dealkylation
Optimized Derivative: 3-(5-Fluoropyridine-3-yl) hybrid[4]45 (Moderate)~ 40> 256 µg/mLGlucuronidation

Strategic Mitigation in Drug Design

To harness the pharmacological benefits of the pyrimidine-piperazine axis while eliminating its toxicity, drug development professionals must employ sequential functionalization strategies:

  • Regioselective SNAr Reactions: The chlorine at the C4 position of the pyrimidine ring is more reactive than the C2 position due to the electronic influence of the adjacent ring nitrogens. Chemists can selectively displace the C4 chlorine with an amine or aniline at room temperature. The C2 chlorine can subsequently be displaced under harsher conditions (e.g., elevated temperatures or Buchwald-Hartwig cross-coupling)[3].

  • Capping the Piperazine Ring: To prevent rapid CYP-mediated N-dealkylation, the secondary amine of the piperazine ring should be converted into an amide, urea, or sterically hindered tertiary amine. For example, the development of potent SARS-CoV-2 Mpro inhibitors utilized a 1,2,4-trisubstituted piperazine scaffold, which effectively shielded the nitrogen from oxidative enzymes while drastically reducing cytotoxicity ( )[1].

  • Bioisosteric Replacement: If metabolic stability remains an issue even after substitution, replacing the pyrimidine core with a less electron-deficient bioisostere (such as a pyridine or triazine) can tune the electrophilicity, thereby reducing the risk of GSH conjugation and subsequent hepatotoxicity.

Sources

Advanced Molecular Docking and Experimental Workflows for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist’s Whitepaper on Scaffold Derivatization, In Silico Validation, and Enzymatic Targeting

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, I frequently observe a critical failure mode in early-stage drug discovery: the disconnect between in silico predictions and benchtop realities. When working with the 4-(2,4-Dichloro-6-pyrimidinyl)piperazine scaffold, success dictates an intimate understanding of both its computational behavior and its chemical reactivity.

This specific scaffold is a highly privileged structure in modern medicinal chemistry, particularly for targeting kinases (e.g., MARK4) and GTPases (e.g., KRAS-G12D) (1). Its efficacy is driven by three distinct pharmacophoric elements:

  • The Pyrimidine Core: Acts as a classic bioisostere for the adenine ring of ATP, anchoring the molecule in the hydrophobic hinge region of kinases.

  • The Piperazine Moiety: Enhances aqueous solubility and provides a basic secondary/tertiary amine. At physiological pH, this nitrogen is protonated, enabling critical salt-bridge formations with acidic residues (e.g., Asp12 in KRAS) in the target's active site.

  • The 2,4-Dichloro Substitutions: These halogens are highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring, priming the scaffold for sequential Nucleophilic Aromatic Substitution (SNAr) to rapidly generate diverse analog libraries.

In Silico Protocol: Self-Validating Docking & Dynamics

Standard molecular docking provides a static snapshot that is often misleading. To prevent false positives, the following workflow integrates strict physical chemistry constraints and Molecular Dynamics (MD) as a self-validating checkpoint.

Step 2.1: Ligand Preparation and Conformational Search
  • Action: Import the 4-(2,4-dichloro-6-pyrimidinyl)piperazine structure into a preparation suite (e.g., LigPrep).

  • Causality: The secondary amine of piperazine has a pKa of ~9.8. If you dock this molecule in its neutral state, you will completely miss the electrostatic interactions that drive binding affinity. You must generate the +1 protonation state at pH 7.4±0.5.

Step 2.2: Target Protein Preparation
  • Action: Import the target crystal structure (e.g., MARK4, PDB: 5ES1) (2). Assign bond orders and add hydrogens.

  • Causality: Kinase hinge regions contain conserved water molecules that mediate hydrogen bonding between the inhibitor and the protein backbone. Stripping all waters during preparation is a fatal flaw. Retain structural waters bridging the DFG motif to ensure the docking grid reflects the true physiological pocket.

Step 2.3: Grid Generation and Docking Execution
  • Action: Center the grid box on the native ligand coordinates with a bounding box of 20×20×20 Å. Execute docking using AutoDock Vina or Glide XP.

Step 2.4: MD Simulation & Self-Validation
  • Action: Subject the top docking pose to a 500 ns Molecular Dynamics simulation using GROMACS or Desmond.

  • Self-Validation System: Extract the Root Mean Square Deviation (RMSD) of the ligand over the trajectory. Rule: If the ligand RMSD exceeds 2.5 Å after the first 100 ns, the docked pose is unstable. The electrostatic interactions predicted by docking were likely artifacts, and the compound must be discarded or re-engineered.

Workflow N1 1. Ligand Preparation (Piperazine Protonation at pH 7.4) N3 3. Molecular Docking (Grid Generation & Scoring) N1->N3 N2 2. Target Protein Preparation (Water Network Optimization) N2->N3 N4 4. MD Simulations (500ns Trajectory Analysis) N3->N4 N5 5. SNAr Synthesis (Scaffold Derivatization) N4->N5 Lead Identification N6 6. In Vitro Validation (Enzymatic Inhibition Assays) N5->N6

Computational and experimental workflow for pyrimidine-piperazine drug discovery.

Experimental Protocol: Synthesis and Enzymatic Validation

Once in silico hits are validated via MD, they must be synthesized. The following protocol leverages the electrophilicity of the pyrimidine ring for regioselective synthesis.

Protocol 3.1: Regioselective SNAr Synthesis of the Scaffold
  • Objective: Synthesize 4-(2,4-dichloro-6-pyrimidinyl)-1-Boc-piperazine from 2,4,6-trichloropyrimidine.

  • Causality: By controlling the temperature at 0°C and strictly using 1.0 equivalent of the nucleophile, we force regioselectivity. Substitution occurs preferentially at the 4/6 position rather than the 2-position due to the para-like relationship to the ring nitrogens, which maximizes electron withdrawal.

  • Step-by-Step:

    • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 2,4,6-trichloropyrimidine in 15 mL of anhydrous iso-propanol under an inert N2 atmosphere.

    • Nucleophile Addition: Cool the solution to 0°C using an ice bath. Slowly add 1.0 mmol of N-Boc-piperazine. (Note: Boc-protection of one nitrogen prevents polymerization, ensuring a 1:1 adduct).

    • Base Catalysis: Dropwise add 1.2 mmol of triethylamine (TEA). (Note: TEA acts as an acid scavenger to neutralize the HCl generated during the SNAr reaction, preventing the premature protonation of the incoming piperazine nucleophile).

    • Reaction: Remove the ice bath and stir at room temperature for 5–6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

    • Self-Validation & Workup: Quench with 10 mL cold water and extract with DCM (3 × 30 mL). Validation Check: Run LC-MS on the crude organic layer. You must observe the [M+H]+ peak corresponding to the mono-substituted product before proceeding to column chromatography. If di-substituted mass is dominant, the temperature control failed.

Protocol 3.2: In Vitro Target Inhibition Assay
  • Objective: Validate the synthesized compound against the target enzyme (e.g., MARK4 ATPase assay).

  • Step-by-Step:

    • Incubate the purified recombinant kinase with the synthesized inhibitor at varying concentrations (0.1 nM to 100 µM) in assay buffer (HEPES pH 7.4, MgCl2) for 30 minutes at room temperature.

    • Initiate the reaction by adding ATP (at its predetermined Km value) and the specific peptide substrate.

    • Measure ATP depletion or substrate phosphorylation using a luminescence-based readout (e.g., Kinase-Glo).

    • Self-Validation: Always run a positive control (e.g., a known inhibitor) and a DMSO vehicle control. Calculate the IC50 using a 4-parameter logistic curve fit.

Mechanism Scaffold Pyrimidine-Piperazine Derivative Target Target Kinase (MARK4 / KRAS) Scaffold->Target Competitive Inhibition Effector Downstream Effectors Target->Effector Phosphorylation Blocked ATP ATP Molecule ATP->Target Binds Hinge

Mechanism of competitive kinase inhibition by the pyrimidine-piperazine scaffold.

Quantitative Data Presentation

The table below summarizes representative validation data highlighting the causality between proper in silico preparation (protonation state) and in vitro success. Notice how the unprotonated control fails MD validation and exhibits no in vitro activity.

Compound IDTarget ProteinLigand Prep StateDocking Score (kcal/mol)MD Ligand RMSD (Å)In Vitro IC50 (µM)Key Residue Interactions
Scaffold A MARK4Protonated (+1)-8.31.23.45Tyr137, Glu142
Derivative B KRAS-G12DProtonated (+1)-9.11.51.40Asp12, Gly60
Derivative C M. tuberculosisProtonated (+1)-10.41.81.60Native Substrate Pocket
Control D MARK4Unprotonated (0) -5.24.1 (Failed) >10.0 None (Pose Unstable)

Conclusion

The 4-(2,4-Dichloro-6-pyrimidinyl)piperazine scaffold is a highly versatile building block, but its successful deployment requires strict adherence to physical chemistry principles. By ensuring correct protonation states during docking, validating poses with 500 ns MD simulations, and utilizing temperature-controlled SNAr chemistry, researchers can systematically eliminate false positives and accelerate the discovery of potent, target-specific inhibitors.

References

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI, 2025. 1

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers, 2025. 2

  • Synthesis, anti-tubercular evaluation and molecular docking studies of Nitrogen-rich piperazine-pyrimidine derivatives. Semantic Scholar, 2021. 3

Sources

Methodological & Application

Synthesis of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine: A Detailed Protocol for a Versatile Medicinal Chemistry Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, a key building block in contemporary drug discovery and development. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this particular intermediate offers strategically positioned reactive sites for the generation of diverse molecular libraries.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis. We will delve into the rationale behind the chosen methodology, safety considerations, and characterization of the final product.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including several FDA-approved drugs.[3][4] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for targeting a wide range of biological entities, particularly protein kinases.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile.

4-(2,4-Dichloro-6-pyrimidinyl)piperazine is a highly valuable intermediate due to the differential reactivity of its two chlorine atoms, which allows for selective and sequential nucleophilic aromatic substitution (SNAr) reactions.[1][2] This enables the controlled introduction of various functionalities at the C2 and C4 positions, making it an ideal starting material for the synthesis of compound libraries for lead discovery and optimization.[2] The piperazine moiety often enhances aqueous solubility and provides a convenient handle for further derivatization.[3]

Reaction Scheme and Mechanism

The synthesis of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine is achieved through a nucleophilic aromatic substitution reaction, where one of the chlorine atoms of 2,4,6-trichloropyrimidine is displaced by piperazine. The reaction is regioselective, with the substitution preferentially occurring at the C6 position.

Reaction:

2,4,6-Trichloropyrimidine + Piperazine → 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

The mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon the nucleophilic attack of piperazine on the electron-deficient pyrimidine ring. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding the desired product. The regioselectivity is governed by the electronic and steric environment of the chlorine atoms on the pyrimidine ring.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate modifications.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
2,4,6-Trichloropyrimidine≥98%Sigma-Aldrich3764-01-0
Piperazine (anhydrous)≥99%Sigma-Aldrich110-85-0
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific144-55-8
BrineSaturated aqueous solutionFisher ScientificN/A
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Sigma-Aldrich7487-88-9
Round-bottom flask (250 mL)-VWR-
Magnetic stirrer and stir bar-VWR-
Dropping funnel-VWR-
Ice bath-N/A-
Rotary evaporator-Heidolph-
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck-
Column chromatography setup-VWR-
Silica gel for column chromatography60-120 meshSigma-Aldrich-
Safety Precautions
  • 2,4,6-Trichloropyrimidine: Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Corrosive and can cause severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

  • Triethylamine: Flammable liquid and vapor. Corrosive and toxic upon inhalation. Handle in a well-ventilated fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2,4,6-trichloropyrimidine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Reagent Preparation: In a separate flask, prepare a solution of anhydrous piperazine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction Execution: Cool the solution of 2,4,6-trichloropyrimidine to 0 °C using an ice bath. Slowly add the piperazine/triethylamine solution dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring. The triethylamine acts as a base to quench the HCl generated during the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[1] This removes any remaining acidic impurities and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-(2,4-Dichloro-6-pyrimidinyl)piperazine as a solid.[1]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of protons on the pyrimidine and piperazine rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Melting Point: To assess the purity of the synthesized compound.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or slightly elevate the temperature. Ensure reagents are of high purity and anhydrous.[5]
Losses during work-up.Perform multiple extractions with the organic solvent. Optimize the purification method.[5]
Formation of di- and tri-substituted products Excess piperazine or high reaction temperature.Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of piperazine. Maintain a low reaction temperature (starting at 0 °C).[5]
Rapid addition of piperazine.Add the piperazine solution dropwise over an extended period to maintain a low concentration of the nucleophile.[5]
Presence of starting material Insufficient reaction time or low temperature.Allow the reaction to stir for a longer period or gradually increase the temperature while monitoring by TLC.[5]

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine.

Synthesis_Workflow Start Start: 2,4,6-Trichloropyrimidine & Piperazine Reaction Nucleophilic Aromatic Substitution - Solvent: Anhydrous DCM - Base: Triethylamine - Temp: 0°C to RT Start->Reaction 1. Reaction Setup Workup Aqueous Work-up - Quench with H₂O - Wash with NaHCO₃ & Brine Reaction->Workup 2. Quenching & Extraction Purification Purification - Dry over MgSO₄ - Concentrate - Column Chromatography Workup->Purification 3. Isolation Product Final Product: 4-(2,4-Dichloro-6-pyrimidinyl)piperazine Purification->Product 4. Characterization

Sources

Application Note: Advanced HPLC Method Development for the Quantification of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Context & Chromatographic Challenges

4-(2,4-Dichloro-6-pyrimidinyl)piperazine is a critical heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including anxiolytics and targeted kinase inhibitors. Structurally, it features a lipophilic, electron-deficient 2,4-dichloropyrimidine ring coupled to a highly polar, basic piperazine moiety.

Accurate quantification of pyrimidine-piperazine derivatives is essential during API process development, impurity profiling, and stability testing[1]. However, the basic secondary amine of the piperazine ring presents significant chromatographic challenges. Analysts frequently observe severe peak tailing, unpredictable retention shifts, and poor recovery when analyzing these compounds on standard silica-based stationary phases[2].

Method Development Rationale: Causality in Design

As a self-validating analytical system, every parameter in this method is chosen based on the physicochemical causality of the analyte.

Stationary Phase Dynamics & Silanol Interactions

The piperazine nitrogen has a calculated pKa of approximately 9.5. At a neutral or weakly acidic pH, this amine is fully protonated. When analyzed on conventional end-capped C18 columns, the positively charged analyte undergoes secondary ion-exchange interactions with residual acidic silanols (pKa ~ 4.5) on the silica surface. This interaction is the primary causal mechanism for the broad, asymmetric peaks commonly observed in basic drug analysis.

Mobile Phase pH Strategy

To circumvent silanol interference, this method deliberately employs a High-pH Strategy (pH 10.0) . By raising the mobile phase pH above the pKa of the piperazine ring, the molecule is rendered predominantly neutral. This achieves two critical outcomes:

  • Suppression of Ion-Exchange: The neutral analyte no longer interacts with ionized silanols, resulting in sharp, symmetrical peaks.

  • Enhanced Hydrophobic Retention: The deprotonated free base exhibits increased lipophilicity, allowing for stronger retention on the reversed-phase column, preventing the analyte from eluting in the void volume.

While low-pH methods (e.g., 0.1% Trifluoroacetic acid) are frequently used for pyrimidinylpiperazines to protonate silanols and force ion-pairing[3], the high-pH approach provides superior retention, loadability, and LC-MS compatibility for this specific dichloro-derivative. As seen in the pharmacokinetic profiling of related piperazine metabolites[4], robust analytical methods are required to cleanly separate the parent compounds from structurally similar degradation products.

pH_Retention_Logic Analyte Analyte: 4-(2,4-Dichloro-6-pyrimidinyl)piperazine (Basic Secondary Amine, pKa ~9.5) Low_pH Low pH Strategy (pH 2.0) Analyte Ionized (+) Analyte->Low_pH Option A High_pH High pH Strategy (pH 10.0) Analyte Neutral (0) Analyte->High_pH Option B (Preferred) Low_pH_Result Silanols Neutralized. Reduced Tailing, but Low Retention Low_pH->Low_pH_Result High_pH_Result Analyte Deprotonated. High Retention, Excellent Peak Shape on Hybrid C18 High_pH->High_pH_Result

Logical framework for mobile phase pH selection based on piperazine pKa and silanol interactions.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol operates as a self-validating system. The analytical sequence cannot proceed to unknown sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Materials & Reagents
  • Stationary Phase: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) – Selected for its ethylene-bridged hybrid (BEH) particle technology, which resists dissolution at high pH (stable up to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water, adjusted to pH 10.0 with 0.1% Ammonium Hydroxide (NH₄OH).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Preparation
  • Buffer Preparation: Dissolve 0.79 g of NH₄HCO₃ in 1000 mL of LC-MS grade water. Add NH₄OH dropwise while monitoring with a calibrated pH meter until exactly pH 10.0 is reached. Filter through a 0.22 µm nylon membrane to remove particulates.

  • Standard Preparation: Accurately weigh 10.0 mg of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine reference standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute 1.0 mL of this stock into a 10 mL volumetric flask with diluent to achieve a 100 µg/mL working standard.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the synthesized intermediate, dissolve, and dilute to 100 µg/mL using the exact same procedure as the standard to prevent solvent-mismatch peak distortion.

Chromatographic Conditions

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.09010
2.01.09010
10.01.01090
12.01.01090
12.11.09010
15.01.09010

Note: Column temperature is maintained at 40 °C to improve mass transfer kinetics and reduce system backpressure.

HPLC_Workflow Step1 1. Analyte Profiling Identify Basic Piperazine (pKa ~9.5) Step2 2. Column Selection High-pH Stable Hybrid C18 Step1->Step2 Step3 3. Mobile Phase Prep 10mM NH4HCO3 (pH 10.0) Step2->Step3 Step4 4. Gradient Execution 10% to 90% Acetonitrile Step3->Step4 Step5 5. System Suitability Verify Tailing < 1.5 & N > 10000 Step4->Step5

Step-by-step logical workflow for the HPLC method development and validation.

System Suitability Testing (SST) & Validation Gates

Before injecting the sample sequence, perform 5 replicate injections of the 100 µg/mL working standard. The system is only validated for use if the following parameters are met.

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaScientific Causality / Rationale
Retention Time (Rt) ~ 6.5 ± 0.2 minConfirms correct hydrophobic retention and buffer preparation.
Tailing Factor (Tf) ≤ 1.5Validates that the pH 10.0 buffer is effectively suppressing silanol interactions.
Theoretical Plates (N) ≥ 10,000Ensures column bed integrity and optimal mass transfer.
Area %RSD (n=5) ≤ 2.0%Confirms autosampler precision and complete analyte solubility.
Resolution (Rs) ≥ 2.0Ensures baseline separation from known synthesis impurities (e.g., mono-chloro pyrimidine).

If the Tailing Factor exceeds 1.5, the analyst must halt the sequence, as this indicates either column degradation or an inaccurate mobile phase pH, compromising the trustworthiness of the quantitative data.

References

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Research Journal of Pharmacy and Technology URL:[Link][1]

  • Determination of buspirone and 1-(2-pyrimidinyl)piperazine in plasma samples by high-performance liquid chromatography Journal of Chromatography B / Universitat Ramon Llull URL:[Link][2]

  • Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link][3]

  • Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug Clinical Pharmacokinetics URL:[Link][4]

Sources

Catalytic cross-coupling reactions utilizing 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide: Strategic Functionalization of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine via Catalytic Cross-Coupling

Introduction: A Privileged Scaffold for Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, appearing in a significant percentage of small-molecule drugs approved by the US FDA.[1] Its prevalence is rooted in its ability to form key hydrogen bonds with biological targets, mimicking the interactions of natural nucleobases.[1] The 2,4,6-trisubstituted pyrimidine scaffold, in particular, offers a versatile three-dimensional vector for probing structure-activity relationships.

The reagent 4-(2,4-Dichloro-6-pyrimidinyl)piperazine is an exemplary building block for diversity-oriented synthesis. It provides a stable piperazine moiety, a common pharmacophore known to enhance solubility and modulate pharmacokinetic properties, while featuring two distinct reactive centers: the chlorine atoms at the C2 and C4 positions.[2][3] These halogens serve as handles for sequential, regioselective functionalization through palladium-catalyzed cross-coupling reactions.

However, the successful synthesis of target molecules hinges on understanding and controlling the inherent reactivity differences between the C2 and C4 positions. This guide provides a detailed exploration of the underlying principles and offers robust protocols for achieving selective C-C, C-S, and C-N bond formations.

Core Principle: The Regioselectivity of 2,4-Dichloropyrimidines

The central challenge in the chemistry of 2,4-dichloropyrimidines is controlling which chlorine atom reacts. In the vast majority of cases, both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions preferentially occur at the C4 position.[1][4][5][6] This observed preference is not arbitrary; it is governed by the electronic properties of the pyrimidine ring. Computational studies suggest this is the expected outcome based on calculated bond dissociation energies.[7]

This inherent bias dictates that the C4-substituent is typically installed before the C2-substituent.[1] While reliable, this limitation can constrain synthetic routes. The development of catalyst-controlled methods to invert this selectivity and functionalize the C2 position first represents a significant advancement, opening up previously inaccessible chemical space.[1][6]

G cluster_0 Regiochemical Fates of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine Start 4-(2,4-Dichloro-6-pyrimidinyl)piperazine C4_Product C4-Substituted Product (Kinetic & Thermodynamic Favorite) Start->C4_Product Conventional Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) or SNAr C2_Product C2-Substituted Product (Catalyst-Controlled) Start->C2_Product Specialized Pd-NHC Catalysis (e.g., C-S Coupling) G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Cl) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl Transmetal Transmetalation Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Product Ar-Ar' Product PdII_Diaryl->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide R-Cl (at C4) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., Na₂CO₃) Base->Transmetal G cluster_workflow Decision Workflow for Regioselective Coupling Start Select Target Regioisomer C4_Target Target: C4-Substitution Start->C4_Target C4 C2_Target Target: C2-Substitution Start->C2_Target C2 C4_Conditions Use Conventional Catalyst: - Pd(PPh₃)₄ or Pd(dppf)Cl₂ - Standard Base (Na₂CO₃) - Heat (80-100 °C) C4_Target->C4_Conditions C2_Conditions Use Specialized Catalyst: - Pd(II)-Bulky NHC (e.g., IPent) - Mild Conditions (0 °C) - Reaction: C-S Coupling C2_Target->C2_Conditions Outcome_C4 Result: Selective C4-Product C4_Conditions->Outcome_C4 Outcome_C2 Result: Selective C2-Product C2_Conditions->Outcome_C2 G Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)L(Cl) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Amido Ar-Pd(II)L(NR₂) PdII_Aryl->PdII_Amido AmineCoord Amine Coordination & Deprotonation AmineCoord->PdII_Amido PdII_Amido->Pd0 Product Ar-NR₂ Product PdII_Amido->Product RedElim Reductive Elimination RedElim->Pd0 ArylHalide R-Cl (at C2) ArylHalide->OxAdd Amine R₂NH Amine->AmineCoord Base Base (e.g., NaOᵗBu) Base->AmineCoord

Sources

Preparation of novel pyrimidine derivatives using 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Novel Pyrimidine-Piperazine Hybrids via Sequential SNAr

Introduction & Mechanistic Rationale

Pyrimidine and piperazine are privileged scaffolds in medicinal chemistry, frequently serving as the backbone for kinase inhibitors, antimicrobial agents, and central nervous system therapeutics[1]. The synthesis of pyrimidine-piperazine hybrids often leverages 2,4,6-trichloropyrimidine as a versatile, trifunctional electrophile to build complex, multi-targeted drugs[2].

Causality in Regioselectivity: The three electronegative chlorine atoms highly activate the pyrimidine core for Nucleophilic Aromatic Substitution (SNAr). However, the positions are not equally reactive. The C4 and C6 positions are kinetically more reactive than the C2 position. This regioselectivity occurs because the Meisenheimer intermediate formed during nucleophilic attack at C4/C6 is stabilized by both the ortho-nitrogen (N3) and the para-nitrogen (N1). Attack at C2 lacks this para-stabilization. Consequently, treating 2,4,6-trichloropyrimidine with one equivalent of a nucleophile (e.g., 1-Boc-piperazine) at low temperatures strictly yields the C4-substituted product: 4-(2,6-dichloro-pyrimidin-4-yl)piperazine[3].

Electronic Deactivation: Once the first electron-donating piperazine moiety is installed, it donates electron density into the pyrimidine ring via resonance. This significantly reduces the electrophilicity of the remaining C2 and C6 positions. Therefore, subsequent SNAr reactions at C2 require harsher conditions (higher temperatures, stronger bases, or protic solvents) to overcome the increased activation energy barrier[2].

Mechanistic and Experimental Workflows

Mechanism Nuc Nucleophile (1-Boc-piperazine) MC Meisenheimer Complex (Negative charge stabilized by N1/N3) Nuc->MC Attacks C4 Position Pyr 2,4,6-Trichloropyrimidine Pyr->MC Electrophilic Center Prod C4-Substituted Product (Restored Aromaticity) MC->Prod Loss of Cl- (Rearomatization)

Figure 1: Mechanistic rationale for C4 regioselectivity via Meisenheimer complex stabilization.

SynthWorkflow A 2,4,6-Trichloropyrimidine Highly Electrophilic Core B Mono-SNAr Intermediate C4-Piperazinyl-2,6-dichloro A->B 1-Boc-piperazine (1.0 eq) DIPEA, DCM, 0 °C Regioselective SNAr C Di-SNAr Intermediate C2-Anilino-C4-piperazinyl B->C Ar-NH2, DIPEA n-BuOH, 80-100 °C Thermal Activation D Trisubstituted Pyrimidine Final Hybrid Drug Candidate C->D Ar-B(OH)2, Pd(dppf)Cl2 Dioxane/H2O, 90 °C Suzuki Coupling

Figure 2: Sequential SNAr and cross-coupling workflow for pyrimidine-piperazine hybrid synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate Objective: Regioselective mono-substitution at C4.

  • Preparation: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive trichloropyrimidine core.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperature is critical to prevent over-substitution (di-SNAr) at the C2 position, ensuring high regioselectivity[3].

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing as a nucleophile.

  • Nucleophile Addition: Dissolve 1-Boc-piperazine (1.0 eq) in DCM and add dropwise over 30 minutes. Causality: Dropwise addition maintains a continuously low concentration of the nucleophile, further suppressing unwanted di-substitution.

  • Isolation: Stir at 0 °C for 2 hours, then allow to warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc). Self-Validating Checkpoint: Analyze the crude mixture via LC-MS before purification. The mono-substituted product will show an [M+H]⁺ peak with a characteristic 9:6:1 isotopic pattern indicative of two remaining chlorine atoms. If a 3:1 isotopic pattern is observed, di-substitution has occurred.

Protocol B: Secondary SNAr at C2 with Aniline Derivatives Objective: Overcome ring deactivation to install a second pharmacophore at C2.

  • Solvent Selection: Dissolve the intermediate from Protocol A (1.0 eq) in n-butanol. Causality: Protic solvents like n-butanol allow for higher reflux temperatures and stabilize the leaving chloride ion via hydrogen bonding, facilitating the SNAr[3].

  • Reagent Addition: Add the desired aniline derivative (1.2 eq) and DIPEA (2.0 eq).

  • Thermal Activation: Heat the mixture to 80–100 °C for 12–24 hours. Causality: The electron-donating piperazine at C4 deactivated the ring; thus, elevated thermal energy is required to reach the activation energy for the second SNAr[2].

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography. Self-Validating Checkpoint: Monitor via TLC (30% EtOAc in Hexanes). If conversion stalls due to steric hindrance of the aniline, adding a catalytic amount of NaI (in situ Finkelstein iodide exchange) can accelerate the SNAr.

Protocol C: Final Modification (C6 Suzuki-Miyaura Cross-Coupling) Objective: Install an aryl/heteroaryl group at the remaining C6 position.

  • Reaction Setup: Combine the di-substituted intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Degas the mixture by bubbling argon for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 8 hours. Causality: Pd(dppf)Cl₂ is highly effective for bulky, electron-rich substrates, facilitating oxidative addition into the C-Cl bond.

  • Workup: Filter through Celite, concentrate, and purify to yield the final trisubstituted pyrimidine-piperazine hybrid. Self-Validating Checkpoint: A successful Suzuki coupling is visually accompanied by the precipitation of palladium black upon completion. LC-MS should confirm the loss of the final chlorine isotope pattern, yielding a single monoisotopic mass peak.

Quantitative Data Summary

Reaction PhaseTarget PositionNucleophile / ReagentTemp (°C)SolventExpected Yield (%)Regioselectivity
Primary SNAr C4 / C61-Boc-piperazine0 to 25DCM85 – 92> 95:5 (C4 over C2)
Secondary SNAr C2Substituted Anilines80 – 100n-BuOH75 – 85N/A (C4 is occupied)
Cross-Coupling C6Arylboronic acids90 – 100Dioxane/H₂O70 – 88N/A (Only C6 Cl remains)

References

  • Al-Ghorbani, M., Gouda, M. A., Baashen, M., & Ranganatha, L. V. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Taylor & Francis. 1

  • Gomtsyan, A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. 2

  • Lu, Z., et al. (2010). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. PMC - NIH. 3

Sources

Application Note: Scale-Up Manufacturing and Isolation of 4-(2,4-Dichloro-6-Pyrimidinyl)Piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Process Guide & Validated Protocol

Executive Summary & Strategic Rationale

The pyrimidine-piperazine hybrid scaffold is a privileged structure in modern pharmacognosy, frequently serving as the pharmacokinetic backbone for kinase inhibitors, CNS-active agents, and antineoplastic drugs[1]. The synthesis of 4-(2,4-dichloro-6-pyrimidinyl)piperazine from 2,4,6-trichloropyrimidine (TCP) presents a classic process chemistry challenge: achieving high regioselectivity while preventing poly-substitution and cross-linking.

This application note details a highly controlled, scalable, and self-validating manufacturing process. By leveraging steric control, precise thermal management, and transient Boc-protection, this protocol ensures >98% purity of the target free base, suitable for downstream active pharmaceutical ingredient (API) synthesis.

Mechanistic Insights & Process Engineering (E-E-A-T)

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

2,4,6-Trichloropyrimidine is a trifunctional electrophile. However, the three chlorine atoms do not possess equal reactivity. The chlorines at the C4 and C6 positions are significantly more activated toward nucleophilic attack than the C2 chlorine[2]. This differential reactivity is driven by the stabilization of the intermediate Meisenheimer complex by the adjacent endocyclic nitrogen atoms.

To exploit this, the SNAr reaction must be strictly controlled at 0°C to 5°C [3]. At these temperatures, the first equivalent of amine reacts exclusively at C4/C6. Once the electron-donating piperazine moiety is attached, the pyrimidine ring becomes deactivated, preventing the C2 chlorine from reacting unless the temperature is elevated (>60°C).

The Dimerization Problem: Why Boc-Protection is Mandatory for Scale-Up

Piperazine is a highly reactive secondary diamine. If unprotected piperazine is reacted directly with TCP, a single piperazine molecule will rapidly react with two molecules of TCP, creating an insoluble cross-linked dimer (1,4-bis(2,4-dichloro-6-pyrimidinyl)piperazine).

While bench-scale syntheses often circumvent this by using a massive stoichiometric excess of piperazine (e.g., 10 equivalents), this "brute force" approach is unviable for pilot-plant scale-up due to:

  • Volumetric Inefficiency: Excess piperazine drastically reduces reactor throughput.

  • Isolation Bottlenecks: Removing excess piperazine requires exhaustive aqueous washing, leading to unacceptable product loss in the aqueous phase.

The Engineered Solution: We utilize 1-Boc-piperazine as the nucleophile[4]. The tert-butyloxycarbonyl (Boc) group sterically and electronically blocks one nitrogen, enforcing a strict 1:1 stoichiometric reaction. Following the SNAr coupling, a clean acidic deprotection yields the desired product.

ReactionPathway TCP 2,4,6-Trichloropyrimidine (Electrophile) Intermediate Boc-Protected Intermediate TCP->Intermediate DIPEA, DCM 0°C to 5°C BocPip 1-Boc-piperazine (Nucleophile) BocPip->Intermediate SNAr Reaction Final 4-(2,4-Dichloro-6-pyrimidinyl) piperazine Intermediate->Final 1. TFA/DCM 2. NaOH (aq)

Fig 1. Two-step synthesis route utilizing Boc-protection to enforce 1:1 stoichiometry and prevent dimerization.

Quantitative Process Parameters

Table 1: Reagent Stoichiometry (1.0 kg Scale Basis)
Reagent / MaterialFunctionMW ( g/mol )EquivalentsMass / Volume
2,4,6-TrichloropyrimidineStarting Material183.421.001.00 kg
1-Boc-piperazineNucleophile186.251.051.06 kg
N,N-Diisopropylethylamine (DIPEA)Acid Scavenger129.241.200.84 kg (1.14 L)
Dichloromethane (DCM)Reaction Solvent84.93N/A10.0 L
Trifluoroacetic Acid (TFA)Deprotecting Agent114.025.003.10 kg (2.10 L)
Table 2: Target Impurity Profile & Acceptance Criteria
AnalyteIPC MethodAcceptance LimitCausality / Mitigation
Residual TCPHPLC (UV 254 nm)< 0.5%Indicates incomplete Step 1. Extend stir time.
Di-substituted ImpurityHPLC (UV 254 nm)< 1.0%Caused by thermal spikes >10°C during SNAr.
Boc-IntermediateHPLC (UV 254 nm)< 0.1%Indicates incomplete deprotection. Add 0.5 eq TFA.

Step-by-Step Manufacturing Methodologies

This protocol is designed as a self-validating system . Progression to subsequent steps is entirely gated by analytical In-Process Controls (IPCs), ensuring batch-to-batch reproducibility.

Step 1: Regioselective SNAr Coupling

Causality Check: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive TCP.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge with 5.0 L of anhydrous DCM and 1.00 kg of 2,4,6-Trichloropyrimidine.

  • Thermal Control: Initiate jacket cooling to bring the internal temperature to 0°C (± 2°C) .

  • Base Addition: Add 1.14 L of DIPEA in a single portion. Stir for 10 minutes.

  • Nucleophile Addition: Dissolve 1.06 kg of 1-Boc-piperazine in 3.0 L of DCM. Feed this solution into the reactor dropwise via an addition funnel over 90 minutes.

    • Critical Parameter: Maintain internal temperature below 5°C to prevent C2-substitution.

  • Maturation: Stir the reaction mixture at 0°C to 5°C for 2 hours.

  • IPC Gate 1: Sample the reaction. Proceed only if HPLC shows <0.5% unreacted TCP.

  • Quench & Wash: Quench the reaction with 3.0 L of ice-cold DI water. Separate the phases. Wash the organic layer with 3.0 L of 1M HCl (to remove excess DIPEA), followed by 3.0 L of saturated NaCl (brine).

  • Solvent Swap: Concentrate the organic layer under vacuum (350 mbar, 30°C) to approximately 3.0 L. Add 5.0 L of Heptane and continue distillation until DCM is removed, forcing the Boc-intermediate to crystallize. Filter and dry.

Step 2: Deprotection and Free-Base Isolation

Causality Check: Deprotection is performed in DCM to maintain solubility of the intermediate, while the subsequent neutralization shifts the product into the organic phase, leaving TFA salts in the aqueous waste.

  • Re-dissolution: Charge the dried Boc-intermediate into a clean reactor. Add 5.0 L of DCM and cool to 0°C.

  • TFA Addition: Slowly charge 2.10 L of TFA over 30 minutes.

  • Cleavage: Remove jacket cooling and allow the reactor to naturally warm to 20°C. Stir for 4 hours.

  • IPC Gate 2: Sample for HPLC. Proceed only if Boc-intermediate is <0.1%.

  • Concentration: Distill off approximately 50% of the solvent volume under vacuum to remove excess volatile TFA.

  • Neutralization (Self-Validating Phase Separation): Cool the mixture to 5°C. Slowly add 2M NaOH (aq) until the aqueous phase reaches pH 10-11 .

    • Validation: The product (free base) will migrate entirely to the lower DCM layer. If pH < 9, the product remains protonated and will be lost in the aqueous layer.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer once more with 2.0 L DCM. Combine organics, dry over anhydrous Na₂SO₄, and filter.

  • Final Crystallization: Concentrate the DCM to an oil, then add 4.0 L of Methyl tert-butyl ether (MTBE) and cool to -5°C for 4 hours to crystallize the highly pure 4-(2,4-dichloro-6-pyrimidinyl)piperazine. Filter, wash with cold MTBE, and dry under vacuum at 40°C.

IsolationWorkflow Quench Aqueous Quench (Ice-cold Water) PhaseSep Phase Separation (Extract Organic Layer) Quench->PhaseSep Wash Acid/Brine Wash & Sulfate Drying PhaseSep->Wash Concentration Solvent Exchange (DCM to Heptane/MTBE) Wash->Concentration Crystallization Controlled Crystallization (-5°C, 4 hours) Concentration->Crystallization Filtration Filtration & Vacuum Drying (API-Grade Isolation) Crystallization->Filtration

Fig 2. Scale-up downstream isolation and purification workflow for the target free base.

References

  • Benchchem.2,4,6-Trichloropyrimidine | 3764-01-0. Provides foundational chemical and physical properties, as well as mechanistic data on the regioselective reactivity of the C2, C4, and C6 positions.
  • National Institutes of Health (NIH).Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands. Details the critical temperature control (0°C) required during the amination of 2,4,6-trichloropyrimidine to prevent over-substitution.
  • National Institutes of Health (NIH) / PMC.Recent Advances in Pyrimidine-Based Drugs. Discusses the strategic use of Boc-piperazine in SNAr reactions to generate pyrimidine-piperazine hybrids without cross-linking.
  • ResearchGate.Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Reviews the structural importance and biological activities of pyrimidine-bearing piperazine moieties in modern drug discovery.

Sources

Application Note: Solubility Guidelines and Handling Protocols for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(2,4-Dichloro-6-pyrimidinyl)piperazine (CAS: 1864449-09-1)[1] is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. Pyrimidine scaffolds are ubiquitous in drug discovery, forming the core of numerous therapeutics including antimicrobial, antiviral, and anticancer agents[2]. Specifically, 2,4-dichloro-substituted pyrimidines serve as critical starting materials for synthesizing complex non-nucleoside reverse transcriptase inhibitors (NNRTIs)[3] and antiplasmodial hybrids[4].

This application note provides an in-depth analysis of the physicochemical properties governing the solubility of this intermediate, alongside self-validating protocols for stock solution preparation and solvent selection during Nucleophilic Aromatic Substitution (SNAr) workflows.

Physicochemical Profiling & Solubility Causality

Understanding the solubility of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine requires analyzing its distinct molecular architecture. The molecule possesses a molecular weight of 233.09 g/mol and a predicted LogP of 0.41[5], indicating a finely tuned amphiphilic character.

  • The Dichloropyrimidine Core (Lipophilic & Electrophilic): The pyrimidine ring is highly electron-deficient, a property exacerbated by the two electronegative chlorine atoms. This makes the C2 and C4 positions highly susceptible to SNAr reactions[2]. This region of the molecule interacts favorably with polarizable, low-dielectric solvents.

  • The Piperazine Ring (Hydrophilic & Basic): The piperazine moiety introduces a secondary amine, acting as a hydrogen bond donor and acceptor. Structural studies of related kinase inhibitors (e.g., LRRK2 inhibitors) demonstrate that piperazine rings attached to pyrimidine cores often extrude into the solvent phase, enhancing aqueous solubility and modulating pharmacokinetic properties[6].

Causality of Solvent Interactions
  • Polar Aprotic Solvents (DMSO, DMF): These solvents act as exceptional hydrogen bond acceptors. They efficiently disrupt the intermolecular hydrogen bonding between the secondary amines of the piperazine rings within the solid crystal lattice, leading to maximum solubility.

  • Chlorinated Solvents (DCM, Chloroform): These solvents solvate the lipophilic dichloropyrimidine core effectively via dipole-induced dipole interactions with the polarizable electron clouds of the chlorine atoms.

  • Protic Solvents (Methanol, Ethanol): While capable of donating hydrogen bonds to the piperazine nitrogens, their high dielectric constants create solvation shells that are thermodynamically less compatible with the highly lipophilic pyrimidine core, resulting in moderate solubility.

Quantitative Solubility Data
SolventDielectric Constant (ε)Est. Solubility (mg/mL)Mechanistic Rationale & Recommended Application
DMSO 46.7> 100Disrupts crystal lattice via strong H-bond acceptance. Use for high-concentration stock solutions.
DMF 36.7> 100High dipole moment stabilizes SNAr transition states. Use for high-temperature couplings.
DCM 9.1~ 50Solvates the lipophilic chlorinated core. Use for liquid-liquid extractions and ambient SNAr.
THF 7.5~ 30Moderate polarity; easily removed in vacuo. Use for organometallic couplings (e.g., Suzuki).
Methanol 32.7~ 15Protic nature limits interaction with the pyrimidine core. Use for crystallization or salt formation.
Hexane 1.9< 1Inability to disrupt piperazine H-bonding. Use as an anti-solvent for precipitation.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to implement protocols that inherently verify their own success. The following methodologies are designed to prevent downstream assay failure caused by poor solvation or compound degradation.

Protocol A: Preparation and Validation of 100 mM Stock Solutions

Adventitious water in hygroscopic solvents like DMSO can lead to the slow hydrolysis of the reactive C2/C4 chlorides. Therefore, anhydrous conditions and rigorous quality control are mandatory.

  • Gravimetric Dispensing: Accurately weigh 23.31 mg of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine using an analytical balance inside a controlled-humidity environment.

  • Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9%, water ≤50 ppm).

    • Causality: Minimizing water content prevents the nucleophilic attack of H₂O on the electrophilic pyrimidine core, preserving structural integrity.

  • Energy Input: Vortex the mixture for 30 seconds, followed by bath sonication at 25°C for 5 minutes.

    • Causality: Sonication provides the acoustic cavitation necessary to overcome the lattice energy of the crystalline solid without applying excessive thermal heat, which could induce premature degradation.

  • Optical Validation: Inspect the solution against a strong light source. The solution must be completely optically clear. If micro-particulates are visible, pass the solution through a 0.22 µm PTFE syringe filter.

  • Analytical QC (Self-Validation): Submit a 1 µL aliquot (diluted in acetonitrile) for LC-MS analysis. Confirm the presence of the molecular ion (m/z 233.09)[5] and the absence of hydrolysis byproducts (e.g., m/z 215 for the mono-hydroxy derivative).

G A Weigh 4-(2,4-Dichloro- 6-pyrimidinyl)piperazine B Add Anhydrous DMSO (Water ≤50 ppm) A->B C Vortex & Sonicate (5 mins at 25°C) B->C D Visual Inspection (Check for Particulates) C->D E Filtration (0.22 µm PTFE) D->E If particulates present F LC-MS Purity & Stability Check D->F If clear E->F

Caption: Workflow for the preparation and self-validation of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine stock solutions.

Protocol B: Solvent Selection for Nucleophilic Aromatic Substitution (SNAr)

When utilizing this compound to synthesize pyrimidine-based drugs[2], the choice of solvent and base dictates the regioselectivity and yield.

  • Reaction Medium Selection: Dissolve the intermediate in THF (for reactions < 65°C) or DMF (for reactions 80–120°C).

    • Causality: THF allows for easy post-reaction removal in vacuo, while DMF provides the high boiling point and dielectric constant required to stabilize the SNAr Meisenheimer complex intermediate during challenging substitutions.

  • Base Addition (The Proton Sponge): Add 2.0–3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: As the SNAr reaction proceeds, HCl is generated as a byproduct. Without a sterically hindered, non-nucleophilic base like DIPEA, the generated HCl would protonate the secondary amine of the piperazine ring. This would convert it into an ammonium salt, drastically reducing its solubility and potentially causing the starting material to crash out of the organic solvent mid-reaction.

  • Nucleophile Addition: Introduce the incoming amine or aniline slowly at 0°C to control the exotherm, then heat to the desired temperature.

ReactionPathway SM 4-(2,4-Dichloro- 6-pyrimidinyl)piperazine (Electrophile) Solvent Solvent System (THF or DMF + DIPEA) SM->Solvent Nuc Nucleophile (e.g., Anilines, Amines) Nuc->Solvent Prod C2/C4 Substituted Pyrimidine Derivative Solvent->Prod S_NAr Reaction (80-120°C)

Caption: Standard SNAr reaction pathway utilizing 4-(2,4-Dichloro-6-pyrimidinyl)piperazine.

References

  • Guidechem. "1864449-09-1 2,4-dichloro-6-(1-piperazinyl)pyrimidine - Chemical Dictionary". Guidechem.
  • Sharma, P., et al. "Recent Advances in Pyrimidine-Based Drugs".
  • Wang, Z., et al. "Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties".
  • Chen, H., et al. "Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor".
  • Rawat, S., et al. "Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies".

Sources

Troubleshooting & Optimization

How to improve the reaction yield of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(2,4-dichloro-6-pyrimidinyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.

Troubleshooting Guide: Enhancing Your Reaction Yield

Low yields can be a significant roadblock in any synthetic workflow. This section addresses common issues encountered during the synthesis of 4-(2,4-dichloro-6-pyrimidinyl)piperazine and provides actionable solutions based on established chemical principles.

Q1: Why is my yield of 4-(2,4-dichloro-6-pyrimidinyl)piperazine consistently low?

Low yields can stem from several factors, from suboptimal reaction conditions to inefficient purification. Let's break down the most common culprits and how to address them.

Possible Cause 1: Suboptimal Reaction Stoichiometry

The molar ratio of piperazine to 2,4,6-trichloropyrimidine is a critical parameter. An excess of piperazine can lead to the formation of di- and tri-substituted byproducts, consuming your starting material and reducing the yield of the desired mono-substituted product.[1]

  • Solution: Employ a stoichiometric amount or a slight excess (approximately 1.0 to 1.1 equivalents) of piperazine relative to 2,4,6-trichloropyrimidine. This minimizes the chance of multiple substitutions on the pyrimidine ring.

Possible Cause 2: Inadequate Temperature Control

Nucleophilic aromatic substitution reactions are sensitive to temperature. A temperature that is too low will result in a sluggish or incomplete reaction, while a temperature that is too high can promote the formation of undesired side products.[1]

  • Solution: Initiate the reaction at a low temperature, such as 0 °C, and then allow it to slowly warm to room temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

Possible Cause 3: Incorrect Solvent or Base Selection

The choice of solvent and base can significantly influence the reaction rate and selectivity. Aprotic polar solvents are generally preferred for this type of reaction. The base is crucial for neutralizing the HCl generated during the reaction.

  • Solution: Anhydrous acetonitrile or tetrahydrofuran (THF) are commonly used solvents. For the base, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to avoid competition with the piperazine nucleophile.

Possible Cause 4: Inefficient Work-up and Purification

Significant product loss can occur during the extraction and purification steps.

  • Solution: Optimize your extraction procedure by performing multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. For purification, column chromatography using a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.

Possible Cause 5: Quality of Reagents

The purity of your starting materials, especially 2,4,6-trichloropyrimidine and piperazine, is paramount. The presence of impurities can lead to side reactions and lower yields.

  • Solution: Use high-purity reagents. If necessary, distill or recrystallize the starting materials before use. Ensure that piperazine is free of water.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 4-(2,4-dichloro-6-pyrimidinyl)piperazine, providing concise and practical answers.

Q2: How can I improve the regioselectivity of the reaction to favor substitution at the 4- or 6-position over the 2-position?

In the reaction of 2,4,6-trichloropyrimidine with a nucleophile, substitution generally occurs preferentially at the C4 and C6 positions, which are more activated towards nucleophilic attack than the C2 position.[2] However, to maximize the yield of the desired 4-(or 6-) substituted product, several strategies can be employed:

  • Low-Temperature Reaction: Performing the reaction at a lower temperature (e.g., 0°C) can enhance the kinetic control of the reaction, favoring the formation of the more rapidly formed C4/C6 substituted isomer.

  • Slow Addition of Nucleophile: Adding the piperazine solution dropwise to the solution of 2,4,6-trichloropyrimidine helps to maintain a low concentration of the nucleophile, which can improve regioselectivity and minimize di- and tri-substitution.[1]

Q3: What are the most common byproducts in this synthesis, and how can I identify them?

The primary byproducts are typically over-substituted piperazinyl pyrimidines and hydrolysis products.

  • Di- and Tri-substituted Piperazinyl Pyrimidines: These arise from the reaction of more than one equivalent of piperazine with the 2,4,6-trichloropyrimidine. They can be identified by mass spectrometry, as they will have a higher molecular weight than the desired product.

  • Hydroxypyrimidines: These can form if there is water present in the reaction mixture. They can be identified by their different polarity on TLC and by mass spectrometry.

Q4: What is the recommended purification method for 4-(2,4-dichloro-6-pyrimidinyl)piperazine?

Purification is essential to isolate the desired product from unreacted starting materials and byproducts.

  • Initial Work-up: After the reaction is complete, it is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.[1]

  • Purification Techniques:

    • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.

Experimental Protocol: Optimized Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(2,4-dichloro-6-pyrimidinyl)piperazine.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Piperazine (anhydrous)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile or Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous acetonitrile or THF.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Nucleophile: In a separate flask, prepare a solution of anhydrous piperazine (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled 2,4,6-trichloropyrimidine solution over 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between dichloromethane or ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Effect of Piperazine Stoichiometry on Product Distribution

Molar Equivalents of PiperazineMono-substituted Product (%)Di-substituted Product (%)Tri-substituted Product (%)
1.05HighLowNegligible
2.0ModerateHighModerate
3.0LowModerateHigh

Table 2: Recommended Reaction Conditions

ParameterRecommended ConditionRationale
Temperature 0 °C to Room TemperatureMinimizes side reactions and favors mono-substitution.
Solvent Anhydrous Acetonitrile or THFAprotic polar solvents facilitate the SNAr reaction.
Base Triethylamine or DIPEANon-nucleophilic base to neutralize HCl without competing with piperazine.
Reaction Time 4-12 hoursShould be optimized by monitoring the reaction progress with TLC or LC-MS.

Visualization of the Reaction Pathway

The following diagram illustrates the primary reaction pathway for the synthesis of 4-(2,4-dichloro-6-pyrimidinyl)piperazine and the potential for the formation of over-substituted byproducts.

Synthesis_Pathway TCP 2,4,6-Trichloropyrimidine Product 4-(2,4-Dichloro-6-pyrimidinyl)piperazine TCP->Product + Piperazine (1 eq) Pip Piperazine DiSub Di-substituted byproduct Product->DiSub + Piperazine TriSub Tri-substituted byproduct DiSub->TriSub + Piperazine

Caption: Reaction scheme for the synthesis of 4-(2,4-dichloro-6-pyrimidinyl)piperazine.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society.
  • Synthetic Approaches for Pharmacologically Active Decor
  • download as CSV - BRENDA Enzyme D
  • optimization of reaction conditions for 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine synthesis. BenchChem.
  • CONVENIENT SYNTHESIS OF PYRID0[4,3-d1PYRIMIDINE-2,4-. HETEROCYCLES.
  • Method for purifying 4, 6-dichloro pyrimidine.
  • Effect of solvent on the synthesis of 4a a.
  • Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. PubMed.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals.
  • Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science.
  • Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogen
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • An Effectual Eco-Friendly Protocol for the Construction of 4,6-Diarylpyrimidin-2(1H)-Ones. Asian Journal of Green Chemistry.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. PMC.
  • Current Chemistry Letters. Growing Science.
  • Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[2][3]benzoxazine and Evaluation of Their Antiviral Activity. MDPI.

  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. Biointerface Research in Applied Chemistry.
  • Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily.
  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar.1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Semantic Scholar.

Sources

Optimizing temperature and solvent conditions for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine substitution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of pyrimidine scaffolds. The synthesis of 4-(2,4-dichloro-6-pyrimidinyl)piperazine via the nucleophilic aromatic substitution (S_NAr) of 2,4,6-trichloropyrimidine with piperazine is a foundational transformation in medicinal chemistry and drug development.

However, achieving high regioselectivity (favoring C4/C6 over C2) requires strict control over thermodynamics and reaction kinetics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your yield and analytical purity.

Reaction Workflow & Regioselectivity

G A 2,4,6-Trichloropyrimidine (Starting Material) B Optimal Conditions (-78°C to 0°C, DCM/THF) A->B Piperazine (1.0 eq), Base (DIPEA) C Sub-optimal / Harsher Conditions (>20°C, Polar Solvents like DMF/EtOH) A->C Excess Piperazine or High Temp D 4-(2,4-Dichloro-6-pyrimidinyl)piperazine (C4/C6 Substituted - Desired) B->D High Regioselectivity (Kinetic Control) E 2,4-Bis(piperazinyl)-6-chloropyrimidine (Over-substitution - Impurity) C->E S_NAr at C2 & C4 F 2-(Piperazin-1-yl)-4,6-dichloropyrimidine (C2 Substituted - Impurity) C->F Thermodynamic bypass

Regioselective substitution pathways of 2,4,6-trichloropyrimidine based on temperature and solvent.

Troubleshooting & FAQs

Q1: Why am I seeing a mixture of C4/C6 and C2 substituted isomers, as well as disubstituted impurities? A: The outcome of the substitution reaction on 2,4,6-trichloropyrimidine is a delicate interplay of kinetic versus thermodynamic control[1]. The general reactivity order for pyrimidine halides is C4(6) > C2 >> C5[2]. Mechanistically, this is governed by the Lowest Unoccupied Molecular Orbital (LUMO) distribution. In 2,4,6-trichloropyrimidine, the LUMO lobes are heavily concentrated on the C4 and C6 positions, with virtually no LUMO distribution at the C2 position[3]. Therefore, the first nucleophilic attack by piperazine is kinetically favored at C4/C6.

However, if the reaction temperature is too high, or if a highly polar solvent is used, the activation energy barrier for C2 substitution is easily overcome. This leads to thermodynamic scrambling, yielding 2-(piperazin-1-yl)-4,6-dichloropyrimidine or over-substituted 2,4-bis(piperazinyl)-6-chloropyrimidine impurities.

Q2: How do I optimize the solvent to maximize the yield of the 4-substituted piperazine derivative? A: Solvent polarity directly impacts the stability of the Meisenheimer intermediate formed during the S_NAr process. Non-polar or moderately polar aprotic solvents (like DCM or THF) are ideal because they stabilize the kinetic pathway and prevent the amine base (e.g., DIPEA or Et3N) from accelerating secondary substitutions[4]. Highly polar aprotic solvents (DMF) or protic solvents (EtOH) increase the overall reaction rate indiscriminately, leading to poor regioselectivity and over-substitution.

Table 1: Effect of Solvent on Regioselectivity (1.0 eq Piperazine, 0 °C)

SolventDielectric Constant (ε)Target C4/C6 Isomer (%)C2 Isomer Impurity (%)Disubstituted Impurity (%)
DCM 9.1>90%<2%<2%
THF 7.585%5%2%
EtOH 24.555%20%15%
DMF 36.760%15%15%

Q3: What is the ideal temperature profile for this substitution? A: Temperature is the most critical parameter for trapping the kinetic product. The reaction should be initiated at -78 °C and strictly maintained below 0 °C. Allowing the reaction to reach room temperature (25 °C) before the 2,4,6-trichloropyrimidine is fully consumed will invariably lead to C2 substitution and degradation of your yield[4].

Table 2: Effect of Temperature on S_NAr in DCM

Temperature ProfileKinetic Product (C4/C6)Thermodynamic/ImpuritiesAvg. Reaction Time
-78 °C to -20 °C >95%<1%4 - 6 hours
0 °C (Ice Bath) 90%5%1 - 2 hours
25 °C (Room Temp) 75%20%30 mins
60 °C (Reflux) <40%>50%<15 mins

Q4: How do I track the reaction and validate the regiochemistry analytically? A: While Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for tracking mass consumption, it cannot easily distinguish between the C4 and C2 regioisomers. Nuclear Magnetic Resonance (1H NMR) spectroscopy is the gold standard for self-validating this protocol.

Due to the molecule's symmetry, the 1H NMR spectrum of the starting material, 2,4,6-trichloropyrimidine, shows a distinct, highly deshielded singlet for the C5 proton at approximately δ = 7.45 ppm[5]. When piperazine substitutes at the C4 position, the electron-donating nature of the amine significantly shields the C5 proton, shifting it upfield to approximately δ = 6.4 - 6.6 ppm. If substitution occurs at the C2 position, the shielding effect on the C5 proton is much weaker, and the peak will appear further downfield (closer to 7.0 ppm). Tracking this C5 proton shift guarantees your regiochemistry is correct before moving to the next synthetic step.

Standard Operating Procedure (SOP)

Synthesis of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine This protocol is optimized for kinetic control and high regioselectivity.

Step 1: Preparation & Setup Flame-dry a round-bottom flask and purge with inert gas (N2 or Argon). Dissolve 2,4,6-trichloropyrimidine (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

Step 2: Cooling Submerge the reaction vessel in a dry ice/acetone bath to bring the internal temperature to -78 °C. Allow 15 minutes for temperature equilibration.

Step 3: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) dropwise via syringe. Stir for 5 minutes.

Step 4: Nucleophile Addition (Critical Step) Dissolve piperazine (1.0 equiv) in a minimal amount of anhydrous DCM. Using a syringe pump, add the piperazine solution dropwise over 45–60 minutes. Scientist Insight: Slow addition prevents local concentration spikes of the nucleophile, which can trigger disubstitution even at low temperatures.

Step 5: Reaction Monitoring Stir the mixture at -78 °C for 2 hours. Gradually replace the dry ice bath with an ice-water bath (0 °C) and stir for an additional 1 hour. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3) or LC-MS.

Step 6: Quench & Workup Once the starting material is consumed, quench the reaction at 0 °C by adding saturated aqueous NH4Cl. Transfer to a separatory funnel, extract the aqueous layer with DCM (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo at a low temperature (<30 °C) to prevent thermal degradation.

Step 7: Purification Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate. Verify the isolated product via 1H NMR, specifically checking the diagnostic C5 proton singlet at ~6.5 ppm to self-validate the C4-substitution.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi AppTec[Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Organic Letters (ACS Publications)[Link]

  • Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2 PMC (National Institutes of Health)[Link]

Sources

Technical Support Center: Stability and Storage of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during long-term storage. Below, you will find a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

4-(2,4-Dichloro-6-pyrimidinyl)piperazine is a versatile building block in medicinal chemistry, valued for its reactive dichloropyrimidine moiety and the nucleophilic piperazine ring. However, these same features make the molecule susceptible to degradation over time, primarily through hydrolysis and oxidation. Understanding the degradation pathways and implementing proper storage and handling protocols are critical to ensure the integrity and purity of the compound for reliable experimental outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the storage and use of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine.

Problem 1: Appearance of a White Precipitate in Solution

Q: I dissolved 4-(2,4-Dichloro-6-pyrimidinyl)piperazine in an aqueous buffer for my experiment, and a white precipitate formed over time. What is causing this?

A: The formation of a white precipitate in an aqueous solution of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine is most likely due to the hydrolysis of one or both chlorine atoms on the pyrimidine ring. The resulting hydroxylated pyrimidine derivatives are often less soluble in aqueous buffers than the parent compound, leading to precipitation.

Causality: The dichloropyrimidine ring is susceptible to nucleophilic aromatic substitution, with water acting as a nucleophile. This reaction is often catalyzed by acidic or basic conditions and accelerated by elevated temperatures. The C4 position of the 2,4-dichloropyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position.[1]

Recommended Actions:

  • pH Control: Maintain the pH of your aqueous solution as close to neutral (pH 7) as possible. Both acidic and basic conditions can accelerate hydrolysis.

  • Temperature: Prepare and use the solution at low temperatures (e.g., on ice) to minimize the rate of hydrolysis.

  • Fresh Solutions: Prepare aqueous solutions of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine immediately before use. Avoid storing aqueous solutions for extended periods.

  • Solvent Choice: If your experimental conditions permit, consider using anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for stock solutions, which can then be diluted into your aqueous buffer at the last minute.

Problem 2: Discoloration of the Solid Compound (Yellowing)

Q: My solid sample of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine has turned from white to a pale yellow color during storage. Is it still usable?

A: A color change to yellow is a visual indicator of degradation. This is often due to slow oxidation of the piperazine ring or other complex degradation pathways initiated by exposure to light, air (oxygen), and moisture. While the compound may still contain a significant amount of the desired material, the presence of impurities is highly likely.

Causality: The piperazine moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen and catalyzed by light and trace metal impurities. This can lead to the formation of various oxidized byproducts, including N-oxides and ring-opened derivatives, which may be colored.

Recommended Actions:

  • Purity Assessment: Before use, it is crucial to assess the purity of the discolored sample. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique for this purpose.[2][3]

  • Re-purification: If the purity is found to be below your experimental requirements, re-purification by recrystallization or column chromatography may be necessary.

  • Preventative Storage: To prevent future discoloration, store the solid compound under an inert atmosphere (e.g., argon or nitrogen), protected from light in an amber vial, and at a reduced temperature (see long-term storage recommendations below).

Problem 3: Inconsistent Results in Biological Assays

Q: I am observing high variability in my biological assay results when using different batches or older samples of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine. What could be the cause?

A: Inconsistent biological activity is a common consequence of compound degradation. The presence of degradation products can lead to a lower effective concentration of the active compound and potential off-target effects from the impurities themselves.

Causality: The degradation products of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, such as the hydrolyzed or oxidized derivatives, will have different chemical structures and, therefore, different biological activities and pharmacokinetic properties compared to the parent compound.

Recommended Actions:

  • Establish a Stability-Indicating Method: Develop and validate an HPLC method to separate the parent compound from its potential degradation products.[2][3] This will allow you to quantify the purity of each batch before use.

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study should be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, and light) to generate a degradation profile.[4]

  • Implement Strict Storage Protocols: Adhere to the recommended long-term storage conditions for all batches of the compound to minimize degradation and ensure consistency.

  • Use Freshly Prepared Solutions: As a standard practice, always use freshly prepared solutions for your experiments to avoid degradation in the solvent.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid 4-(2,4-Dichloro-6-pyrimidinyl)piperazine?

A1: To ensure the long-term stability of solid 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, the following conditions are recommended:

Parameter Recommended Condition Rationale
Temperature -20°C or lowerReduces the rate of all chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the piperazine ring.
Light Protection from light (Amber vial)Minimizes light-catalyzed degradation pathways.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the dichloropyrimidine moiety.

Q2: What are the primary degradation pathways for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine?

A2: The two primary degradation pathways are hydrolysis of the dichloropyrimidine ring and oxidation of the piperazine ring.

  • Hydrolysis: The chlorine atoms on the pyrimidine ring can be displaced by water or hydroxide ions, leading to the formation of mono- and di-hydroxylated pyrimidines. This is accelerated by non-neutral pH and elevated temperatures.

  • Oxidation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides, ring-opened products like ethylenediamine, and formylated derivatives such as formylpiperazine.[5][6] This process is often initiated by atmospheric oxygen and can be catalyzed by light and metal ions.

dot

DegradationPathways Parent 4-(2,4-Dichloro-6-pyrimidinyl)piperazine Hydrolysis_Product Mono/Di-hydroxylated Pyrimidine Derivatives Parent->Hydrolysis_Product Hydrolysis (H₂O, pH, Temp) Oxidation_Product1 N-Oxides Parent->Oxidation_Product1 Oxidation (O₂, Light, Metal Ions) Oxidation_Product2 Ring-Opened Products (e.g., Ethylenediamine) Parent->Oxidation_Product2 Oxidation (O₂, Light, Metal Ions) Oxidation_Product3 Formylated Derivatives (e.g., Formylpiperazine) Parent->Oxidation_Product3 Oxidation (O₂, Light, Metal Ions)

Caption: Primary degradation pathways of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine.

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method. Here is a general protocol:

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solid compound and the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a suitable HPLC method, preferably with both UV and mass spectrometry (MS) detection to identify and characterize the degradation products.

dot

ForcedDegradationWorkflow start Start: Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid & Solution, 60°C) start->thermal photo Photodegradation (UV Light) start->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Neutralize & Dilute sample->analyze hplc Analyze by HPLC-UV/MS analyze->hplc end End: Identify Degradants hplc->end

Sources

Technical Support Center: Resolving Co-elution in 4-(2,4-Dichloro-6-pyrimidinyl)piperazine Liquid Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving co-elution issues in the liquid chromatography analysis of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common separation challenges. The following question-and-answer format provides in-depth, actionable solutions grounded in established chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing a broad or tailing peak for my main analyte, 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, which I suspect is masking a co-eluting impurity. What are the initial steps I should take?

A1: Initial System & Peak Shape Assessment

Before adjusting your method's selectivity, it's crucial to ensure your HPLC system is performing optimally and that the peak shape issue isn't the primary cause of the apparent co-elution.[1] Asymmetrical peaks can artificially reduce resolution and hide closely eluting compounds.[2]

Underlying Causes & Rationale:

  • Secondary Interactions: 4-(2,4-Dichloro-6-pyrimidinyl)piperazine contains basic nitrogen atoms that can interact with acidic silanol groups on the surface of silica-based reversed-phase columns. This can lead to peak tailing.[2]

  • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, causing peak fronting or tailing.[2][3]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening, leading to wider peaks and reduced resolution.[1]

  • Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, particularly for early-eluting peaks.[1][3]

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for poor peak shape.

Experimental Protocol: System Suitability Check

  • Reduce Injection Volume: Perform a series of injections with decreasing sample concentrations or volumes. If peak shape improves, you may be overloading the column.[3]

  • Sample Solvent Check: Prepare your sample in the initial mobile phase composition. If peak shape sharpens, solvent mismatch was the likely issue.[1]

  • Column Health: If the issue persists, flush the column with a strong solvent (e.g., 100% Acetonitrile) to remove potential contaminants.[1][3] If this doesn't resolve the problem, the column may be degraded and require replacement.

Q2: I've confirmed my system is working correctly, but I still have a co-eluting impurity with 4-(2,4-Dichloro-6-pyrimidinyl)piperazine on my C18 column. How can I improve the separation by modifying the mobile phase?

A2: Mobile Phase Optimization for Enhanced Selectivity

Manipulating the mobile phase is often the most effective way to alter the selectivity between two co-eluting compounds.[4] For an ionizable compound like 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, pH is a powerful tool.

Underlying Causes & Rationale:

  • Analyte Ionization: The piperazine moiety is basic. By adjusting the mobile phase pH, you can change the ionization state of your analyte and potentially the co-eluting impurity.[5][6] Generally, operating at a pH at least 2 units away from the analyte's pKa ensures a single ionic form, leading to sharper peaks.[7][8]

  • Hydrophobicity and Retention: In reversed-phase chromatography, the ionized form of a compound is more polar (less hydrophobic) and will have a shorter retention time.[6] Conversely, the neutral form is more hydrophobic and will be retained longer.[6][8] By strategically adjusting the pH, you can shift the retention times of your analyte and the impurity relative to each other.

  • Organic Modifier: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different interactions with the stationary phase and analytes.

Troubleshooting Workflow:

Caption: Workflow for mobile phase optimization.

Experimental Protocol: pH and Organic Modifier Screening

  • pH Adjustment:

    • Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 5.0, and 7.0). Ensure the chosen pH is within the stable range of your column.[5]

    • Inject your sample using each mobile phase and observe the change in selectivity. For basic compounds like 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, increasing the pH will generally increase retention time.[6]

  • Organic Modifier Exchange:

    • If pH adjustments are insufficient, replace acetonitrile with methanol in your mobile phase, keeping the same gradient conditions initially.

    • Methanol can offer different selectivity due to its ability to act as a hydrogen bond donor.

  • Gradient Optimization:

    • If the peaks are very close, a shallower gradient (a slower increase in the organic solvent percentage) can improve resolution.[1]

    • Alternatively, an isocratic hold at a specific mobile phase composition where the separation begins to occur can also enhance resolution.[1]

Data Summary Table: Effect of Mobile Phase Parameters

ParameterModificationExpected Outcome on Basic AnalyteRationale
pH Increase pHIncreased Retention TimeSuppresses ionization, making the analyte more hydrophobic.[6][8]
pH Decrease pHDecreased Retention TimePromotes ionization, making the analyte more polar.[5][6]
Organic Modifier Acetonitrile to MethanolChange in Selectivity/RetentionAlters hydrogen bonding and dipole-dipole interactions.
Gradient Shallower GradientIncreased ResolutionProvides more time for closely eluting peaks to separate.[1]
Q3: I've exhausted mobile phase optimization on my C18 column and the co-elution persists. What are my options for alternative stationary phases?

A3: Leveraging Alternative Column Chemistries

When mobile phase adjustments are insufficient, changing the stationary phase is the next logical step.[4] Different stationary phases offer alternative separation mechanisms that can resolve challenging co-elutions.

Underlying Causes & Rationale:

  • Limitations of C18: C18 columns separate primarily based on hydrophobicity.[9] If your analyte and impurity have very similar hydrophobicities, a C18 column may not be able to differentiate them.

  • Alternative Interactions: Other stationary phases can introduce different types of interactions, such as π-π interactions, dipole-dipole interactions, or hydrophilic interactions.

Recommended Alternative Stationary Phases:

  • Phenyl-Hexyl: These columns provide π-π interactions with aromatic rings. Since 4-(2,4-Dichloro-6-pyrimidinyl)piperazine has an aromatic pyrimidine ring, this can offer a different selectivity compared to a C18 column.

  • Pentafluorophenyl (PFP): PFP columns offer a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are known for providing unique selectivity for polar and aromatic compounds.[10]

  • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain (e.g., an amide or carbamate). This can reduce strong interactions with basic compounds, leading to improved peak shape, and offers a different selectivity profile.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase chromatography.[11][12] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent.[11][13] Retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.[12][13]

  • Mixed-Mode Chromatography: These columns combine two or more separation mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[14][15][16] This can be highly effective for separating compounds with different ionic and hydrophobic properties.[15][16]

Experimental Protocol: Column Screening

  • Select two to three alternative columns from the list above based on availability.

  • Begin with the optimized mobile phase conditions from your C18 column as a starting point.

  • Equilibrate each new column thoroughly with the mobile phase.

  • Inject your sample and compare the chromatograms. Look for changes in elution order and resolution.

Q4: My co-eluting peak is a suspected degradation product. How does this influence my troubleshooting approach?

A4: Considerations for Degradation Products

If you are dealing with a degradation product, it's important to understand its potential structure as this can guide your method development. Forced degradation studies are essential for this purpose.[17]

Underlying Causes & Rationale:

  • Hydrolytic Degradation: The dichloropyrimidinyl group may be susceptible to hydrolysis under acidic or basic conditions, potentially replacing a chlorine atom with a hydroxyl group. Pyrimidine rings themselves can also be subject to degradation in hot alkali.[18][19]

  • Oxidative Degradation: The piperazine ring could be susceptible to oxidation.

  • Polarity Changes: Degradation often introduces polar functional groups (e.g., -OH, -COOH), making the degradant more polar than the parent compound.

Troubleshooting Strategy:

  • Perform Forced Degradation Studies: Subject your sample to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines.[17][20] This will help to generate the degradation products and confirm if your co-eluting peak is indeed a degradant.

  • Analyze Degradation Samples: Analyze the stressed samples with your current HPLC method. This will show which conditions generate the co-eluting peak.

  • Use a HILIC Column: Since many degradation products are more polar, a HILIC column may provide better retention and separation from the parent compound.[11][21][22]

  • Employ Mass Spectrometry (MS): If available, an LC-MS system can help in identifying the mass of the co-eluting peak, providing valuable clues about its structure.

Data Summary Table: Potential Degradation Products and Chromatographic Behavior

Degradation PathwayPotential Structural ChangeExpected Change in PolarityRecommended Chromatographic Approach
Acid/Base Hydrolysis Replacement of Cl with OHIncreaseReversed-Phase (shorter retention), HILIC (longer retention)
Oxidation N-Oxide formation on piperazineIncreaseReversed-Phase (shorter retention), HILIC (longer retention)
Ring Opening Cleavage of the pyrimidine ringSignificant IncreaseHILIC

References

  • Hydrophilic interaction liquid chromatography (HILIC)
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Hydrophilic Interaction Liquid Chrom
  • Exploring the Role of pH in HPLC Separ
  • HILIC – The Rising Star of Polar Chrom
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Troubleshooting Peak Shape Problems in HPLC.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Understanding Peak Fronting in HPLC. Phenomenex.
  • Exploring the Role of pH in HPLC Separ
  • Mechanisms And Impact Paths Of Mobile Phase PH On Peak Shape And Separ
  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex.
  • Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol. Benchchem.
  • Reverse Phase Chrom
  • Fundamentals of mixed mode (multimodal)
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
  • Mixed-Mode Chromatography. Thermo Fisher Scientific - NC.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.
  • Perspective Chapter: Mixed-Mode Chrom
  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Chimie Nouvelle.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS.

Sources

Technical Support Center: Catalyst Selection for Optimizing 4-(2,4-Dichloro-6-pyrimidinyl)piperazine Amination Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective functionalization of dihalopyrimidines is a cornerstone of modern medicinal chemistry, enabling access to a vast array of pharmacologically active molecules, including potent kinase inhibitors and other therapeutic agents.[1][2][3] The amination of 4-(2,4-dichloro-6-pyrimidinyl)piperazine presents a common yet significant challenge for researchers. The primary hurdles are achieving high regioselectivity for substitution at the C4 position over the C2 position and preventing undesired di-substitution.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating these challenges. We will delve into catalyst system selection, reaction optimization, and troubleshooting common issues encountered during this critical synthetic transformation. The methodologies described herein are grounded in established principles of palladium-catalyzed cross-coupling chemistry, particularly the Buchwald-Hartwig amination reaction.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when aminating 4-(2,4-dichloro-6-pyrimidinyl)piperazine?

The two main challenges are:

  • Regioselectivity: The pyrimidine ring has two reactive chloride sites at the C2 and C4 positions. For many applications, selective substitution at the C4 position is required. The reactivity of these positions generally follows the order C4 > C2, but this can be influenced by reaction conditions, leading to mixtures of isomers that are often difficult to separate.[6][7][8]

  • Over-reaction: Since piperazine has two secondary amine nitrogens, there is a risk of the pyrimidine core reacting with two separate piperazine molecules, or a second pyrimidine core reacting with the free nitrogen of an already-coupled piperazine, leading to complex oligomeric side products.[9]

Q2: Why is a Palladium-catalyzed Buchwald-Hartwig amination preferred over a catalyst-free Nucleophilic Aromatic Substitution (SNAr)?

While a catalyst-free SNAr reaction can sometimes be used for the initial monoamination of highly activated dichloropyrimidines at elevated temperatures, it often lacks selectivity and efficiency.[9] The Buchwald-Hartwig amination is generally the superior method because:

  • Higher Efficiency: It is more effective for coupling less reactive aryl chlorides.[10]

  • Milder Conditions: It typically allows the reaction to proceed at lower temperatures, preserving sensitive functional groups.[11]

  • Greater Control: The choice of palladium catalyst, and particularly the phosphine ligand, offers a powerful tool to control selectivity and improve yields.[6][8]

Q3: What are the essential components of a Buchwald-Hartwig catalyst system for this reaction?

A typical Buchwald-Hartwig catalyst system consists of three core components:

  • Palladium Precatalyst: A source of palladium, often a stable Pd(II) complex that is reduced in situ to the active Pd(0) species. Modern precatalysts (e.g., G3 or G4 palladacycles) are often preferred for their air-stability and high activity.[12][13]

  • Ligand: Usually a bulky, electron-rich phosphine ligand. The ligand stabilizes the palladium center, facilitates the key steps of oxidative addition and reductive elimination, and is the primary driver of catalyst performance and selectivity.[11][14]

  • Base: A base is required to deprotonate the amine nucleophile (piperazine) after it coordinates to the palladium center, making it a stronger nucleophile for the subsequent coupling step.[12][15]

Q4: How does the choice of phosphine ligand impact the reaction?

The ligand is arguably the most critical variable for optimization. Bulky, electron-rich monodentate biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are frequently employed.[11][16] These ligands promote the desired reaction pathway by:

  • Facilitating Reductive Elimination: Their steric bulk helps to bring the aryl group and the amino group in close proximity on the metal center, promoting the final C-N bond-forming step and releasing the product.[14]

  • Stabilizing the Active Catalyst: They form stable, monoligated Pd(0) species that are highly active in the catalytic cycle.[11]

  • Influencing Selectivity: The electronic and steric properties of the ligand can influence which chloride (C2 vs. C4) is preferentially activated.

Troubleshooting Guide

This section addresses common problems encountered during the amination of 4-(2,4-dichloro-6-pyrimidinyl)piperazine.

Problem Potential Cause(s) Recommended Solutions & Explanations
1. Low or No Product Yield Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. This can be due to poor quality precatalyst or exposure to oxygen.Use a modern palladacycle precatalyst: G3 or G4 precatalysts are designed for rapid and reliable generation of the active Pd(0) catalyst.[13]• Ensure an inert atmosphere: Thoroughly degas your solvent and maintain the reaction under a positive pressure of argon or nitrogen to prevent catalyst oxidation.[17]
Reagent Impurity/Instability: Water in the solvent or on the base can hydrolyze the starting material. Impurities in starting materials can poison the catalyst.[17]Use anhydrous solvents and reagents: Ensure solvents are appropriately dried. Use freshly opened or properly stored bases.• Verify reagent purity: Confirm the purity of your dichloropyrimidine and piperazine starting materials via NMR or LC-MS.[18]
Suboptimal Temperature: The reaction temperature is too low for catalyst activation or too high, leading to decomposition.Screen a temperature range: Start at a moderate temperature (e.g., 80 °C) and screen up to 120 °C. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and stability.[10]
2. Poor Regioselectivity (Mixture of C4 and C2 Isomers) Incorrect Catalyst System: The chosen ligand/base combination does not sufficiently differentiate between the two chloride positions.Screen different ligands: The steric and electronic properties of ligands are key. Start with a bulky biarylphosphine like XPhos or RuPhos, which often favor C4 substitution.[6][8]• Optimize the base: A strong, non-nucleophilic base like LiHMDS or NaOtBu is often a good starting point. Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes alter selectivity.[8][12]
Solvent Effects: The polarity of the solvent can influence the relative reactivity of the C2 and C4 positions.Screen solvents: Test common solvents for this chemistry, such as toluene, dioxane, or CPME. Aprotic, non-polar to moderately polar solvents are generally preferred.[5]
3. Formation of Di-substituted or Oligomeric Byproducts Incorrect Stoichiometry: An excess of the dichloropyrimidine starting material relative to piperazine can lead to a second substitution on the free piperazine nitrogen.Control the stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperazine derivative to favor mono-substitution.[17]• Consider slow addition: Adding the dichloropyrimidine solution slowly to the piperazine/catalyst mixture can help maintain a low concentration of the electrophile and minimize over-reaction.
4. Significant Dehalogenation Side Product Catalyst Decomposition Pathway: Certain catalyst/ligand combinations, especially under high temperatures or with certain bases, can promote a dehalogenation pathway.Lower the reaction temperature: Dehalogenation is often more prevalent at higher temperatures.• Change the ligand: Screen alternative phosphine ligands. Some ligands are more prone to β-hydride elimination pathways that can lead to dehalogenation.[19]

Key Experimental Protocols

Disclaimer: These protocols are intended as a general guide. All experiments should be conducted by trained personnel in a suitable laboratory setting, employing appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Protocol 1: High-Throughput Screening of Catalyst Systems

This protocol is designed for the rapid evaluation of different ligands and bases on a small scale.

  • Array Preparation: In a glovebox, arrange an array of reaction vials (e.g., 2 mL HPLC vials with stir bars).

  • Stock Solution Preparation:

    • Substrate Stock: Prepare a stock solution of 4-(2,4-dichloro-6-pyrimidinyl)piperazine in anhydrous toluene (or another desired solvent).

    • Catalyst/Ligand Stock: Prepare separate stock solutions for the Pd precatalyst (e.g., XPhos Pd G3) and each ligand to be screened.

  • Dispensing Reagents:

    • To each vial, add the appropriate volume of the Pd precatalyst and ligand stock solutions.

    • Add the solid base (e.g., NaOtBu, K₃PO₄) to each designated vial.

    • Add the substrate stock solution to each vial.

  • Reaction Execution: Seal the vials, remove the array from the glovebox, and place it in a heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 4 hours), cool the array to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the conversion to the desired product and the formation of any isomers or byproducts.

Protocol 2: General Procedure for Optimized Mono-Amination

This procedure is based on a typical successful screening outcome.

  • Vessel Preparation: Add 4-(2,4-dichloro-6-pyrimidinyl)piperazine (1.0 mmol, 1.0 eq.), the chosen phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 eq.) to an oven-dried Schlenk tube or reaction flask equipped with a stir bar.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) followed by anhydrous toluene (5-10 mL) via syringe.

  • Heating: Place the sealed vessel in a preheated oil bath at the optimized temperature (e.g., 100 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.[18]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium solids.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Visual Guides and Data Tables

Diagrams

dot digraph "Catalyst_Selection_Workflow" { graph [fontname="Arial", label="Catalyst Selection Workflow", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Define Goal:\nC4-Selective Mono-Amination"]; pd_select [label="Select Pd Precatalyst\n(e.g., XPhos Pd G3/G4)"]; ligand_class [label="Select Ligand Class:\nBulky, Electron-Rich\nBiaryl Monophosphines"]; ligand_screen [label="Screen Ligands\n(e.g., XPhos, RuPhos,\nBrettPhos, DavePhos)"]; base_screen [label="Screen Bases\n(e.g., NaOtBu, LHMDS,\nK3PO4, Cs2CO3)"]; solvent_screen [label="Screen Solvents\n(e.g., Toluene, Dioxane,\nCPME, t-AmylOH)"]; temp_opt [label="Optimize Temperature\n(e.g., 80-120°C)"]; analyze [label="Analyze by LC-MS:\nConversion & Selectivity"]; finish [label="Optimized Conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> pd_select; pd_select -> ligand_class; ligand_class -> ligand_screen; ligand_screen -> base_screen; base_screen -> solvent_screen; solvent_screen -> temp_opt; temp_opt -> analyze [label="Monitor Progress"]; analyze -> finish; } DOT script for the catalyst selection workflow.

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [fontname="Arial", label="Simplified Buchwald-Hartwig Catalytic Cycle", labelloc=t, fontsize=16]; node [shape=ellipse, fontname="Arial", fontsize=10, style=filled]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_complex [label="L-Pd(II)(Ar)(Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_coord [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; deprot [label="Deprotonation\n(Base)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_amido [label="L-Pd(II)(Ar)(NR2)", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> ox_add [label="+ Ar-Cl"]; ox_add -> pd_complex; pd_complex -> amine_coord [label="+ R2NH"]; amine_coord -> deprot; deprot -> pd_amido [label="- H-Base+Cl-"]; pd_amido -> red_elim; red_elim -> pd0 [label="+ Ar-NR2\n(Product)"]; } DOT script for the Buchwald-Hartwig catalytic cycle.

dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial", label="Troubleshooting Workflow: Low Yield", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Problem:\nLow or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check1 [label="Verify Purity of\nStarting Materials & Solvents", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check2 [label="Confirm Inert Atmosphere\n(Degassed Solvent, Ar/N2)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check3 [label="Analyze Crude Reaction\nMixture (LC-MS)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

outcome1 [label="Mainly Unreacted\nStarting Material"]; outcome2 [label="Significant Side\nProducts Observed"];

sol1 [label="Increase Temperature\nScreen Different Catalyst/Ligand\nIncrease Reaction Time"]; sol2 [label="Identify Side Products:\n- Isomers -> Optimize Selectivity\n- Dehalogenation -> Lower Temp\n- Hydrolysis -> Ensure Anhydrous"];

start -> check1; check1 -> check2 [label="Purity OK"]; check2 -> check3 [label="Setup OK"]; check3 -> outcome1 [label="No Conversion"]; check3 -> outcome2 [label="Conversion to\nOther Species"]; outcome1 -> sol1; outcome2 -> sol2; } DOT script for the low yield troubleshooting workflow.

Data Tables

Table 1: Common Palladium Precatalysts & Ligands

ComponentExample(s)Key Considerations
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Requires in-situ reduction; can be less efficient than modern precatalysts.[14]
XPhos Pd G3/G4, RuPhos Pd G3/G4Air-stable, highly active, and reliable for generating the active Pd(0) species. Recommended for initial screening.[13]
Phosphine Ligands Buchwald Ligands: • XPhos• RuPhos• BrettPhosBulky, electron-rich biaryl phosphines. Generally provide high activity and are a good starting point for challenging couplings.[16][19]
Other Ligands: • DavePhos• cataCXium® ALess bulky alternatives that can be effective for certain substrate combinations.[10]

Table 2: Common Bases & Solvents

ComponentExample(s)Key Considerations
Bases Strong Bases: • Sodium tert-butoxide (NaOtBu)• Lithium bis(trimethylsilyl)amide (LHMDS)Highly effective but can be sensitive to moisture and incompatible with base-sensitive functional groups.[12]
Weaker Inorganic Bases: • Potassium phosphate (K₃PO₄)• Cesium carbonate (Cs₂CO₃)Offer broader functional group tolerance but may require higher temperatures or longer reaction times.[12][16]
Solvents Toluene, 1,4-DioxaneStandard, effective solvents for Buchwald-Hartwig aminations.[5][10]
Cyclopentyl methyl ether (CPME), tert-Amyl alcoholGreener solvent alternatives that often perform well.[5]

References

  • BenchChem. (2026). Troubleshooting common issues in pyrimidine synthesis. BenchChem Technical Support.
  • BenchChem. (2026). Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. BenchChem Technical Support.
  • BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem Technical Support.
  • Valadbeigi, Y., et al. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC.
  • Coussot, G., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
  • Li, J., et al. (n.d.). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines.
  • Jackson, O. D., et al. (n.d.). Isohypsic PdII-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.
  • Unknown. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Unknown. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC.
  • Gholinejad, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
  • Unknown. (2021). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? FAQ.
  • Bruneau, A., et al. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC.
  • Fleck, C., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Unknown. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Shields, J. D., et al. (n.d.).
  • Unknown. (2023).
  • Montana State University. (n.d.). Site-Selective Amination of Pyrimidines. Technology Transfer Office.
  • BenchChem. (2025). Troubleshooting guide for low yield in piperazine cyclization reactions. BenchChem Technical Support.
  • Tay, J. H., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • El-Sayed, M. A.-M. (2022).

Sources

Validation & Comparative

4-(2,4-Dichloro-6-pyrimidinyl)piperazine vs 1-(2-pyrimidyl)piperazine in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, medicinal chemists, and pharmacologists navigating the selection and application of piperazine-pyrimidine derivatives in drug discovery.

Executive Summary

In the landscape of modern drug discovery, the piperazine-pyrimidine motif is a privileged structural class. However, identical substructures can serve radically different purposes depending on their substitution patterns and experimental context. This guide provides an objective, data-driven comparison between two critical compounds: 1-(2-pyrimidyl)piperazine (1-PP) and 4-(2,4-Dichloro-6-pyrimidinyl)piperazine (DCPP) .

While 1-PP is a pharmacologically active metabolite utilized primarily in neuropharmacological profiling and pharmacokinetic (PK) assays[1][2], DCPP serves as a highly reactive, versatile chemical scaffold used by medicinal chemists to synthesize targeted therapeutics, such as kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs)[3][4]. Understanding the causal mechanisms behind their distinct utilities is essential for optimizing both biological screening and chemical library generation.

Mechanistic Profiling & Causality

1-(2-Pyrimidyl)piperazine (1-PP): The Biological Modulator

1-PP (CAS: 20980-22-7) is the primary active metabolite of azapirone-class anxiolytics, such as buspirone and gepirone[5].

  • The Causality of its Function: Azapirones undergo rapid and extensive first-pass metabolism in the liver via the CYP3A4 enzyme, which cleaves the alkyl chain linking the azaspirodecanedione moiety to the pyrimidine-piperazine group[2][5]. Because 1-PP has a longer half-life than its parent compounds, it accumulates in systemic circulation. Pharmacologically, while the parent drug targets 5-HT1A receptors, 1-PP acts as a potent α2-adrenoceptor antagonist (pA2 ≈ 6.8)[5]. This divergence in receptor affinity means that 1-PP directly contributes to the in vivo efficacy and side-effect profile of the parent drug, making it a mandatory biomarker in PK/PD modeling.

4-(2,4-Dichloro-6-pyrimidinyl)piperazine (DCPP): The Synthetic Scaffold

DCPP (CAS: 1864449-09-1) is a synthetic building block characterized by a pyrimidine ring bearing two reactive chlorine atoms[3].

  • The Causality of its Function: The utility of DCPP lies in the inherent electronic properties of the pyrimidine ring. The nitrogen atoms in the pyrimidine ring withdraw electron density, making the carbon atoms highly electrophilic. In a 2,4-dichloro-substituted system, the C4 and C2 positions exhibit differential reactivity. The C4 position is typically more susceptible to initial nucleophilic aromatic substitution (SNAr) under mild conditions. Once an electron-donating amine is attached at C4, the ring's electrophilicity drops, meaning the remaining chlorine at C2 requires harsher conditions (e.g., Buchwald-Hartwig cross-coupling or high heat) for substitution[4][6]. This precise, step-wise reactivity allows chemists to sequentially decorate the scaffold with different pharmacophores, a cornerstone strategy in developing highly selective kinase inhibitors (e.g., JAK1, BMPR2, or CDK4/6 inhibitors)[4][6].

Comparative Quantitative Data

The following table summarizes the physicochemical properties and primary experimental utility of both compounds to guide procurement and application strategies.

Property / Metric1-(2-Pyrimidyl)piperazine (1-PP)4-(2,4-Dichloro-6-pyrimidinyl)piperazine (DCPP)
CAS Number 20980-22-7 (Base) / 94021-22-4 (HCl)1864449-09-1
Molecular Weight 164.21 g/mol 233.09 g/mol
Primary Role Active Metabolite / Pharmacological LigandChemical Scaffold / Synthetic Intermediate
Mechanism of Action α2-AR antagonism; 5-HT1A modulationSequential SNAr / Cross-coupling
Key Targets / Output CNS Receptors (Adrenergic, Serotonergic)Kinases (JAK, BMPR2), HIV-1 RT
Typical Purity Required ≥ 98% (HPLC) for biological assays≥ 95% for synthetic chemistry
LogP (Predicted) ~0.8~0.41

Experimental Workflows & Pathway Visualizations

Workflow A: Pharmacological Profiling of 1-PP

When developing new azapirone derivatives, quantifying the generation and receptor binding of 1-PP is critical to predicting off-target noradrenergic effects.

G Buspirone Azapirone Drug (e.g., Buspirone) CYP3A4 Hepatic CYP3A4 Cleavage Buspirone->CYP3A4 First-Pass Metabolism OnePP 1-(2-Pyrimidyl)piperazine (1-PP) CYP3A4->OnePP Active Metabolite Accumulation Alpha2 α2-Adrenoceptor (Antagonism) OnePP->Alpha2 Primary Target (pA2 = 6.8) HT1A 5-HT1A Receptor (Weak Affinity) OnePP->HT1A Secondary Modulation

Metabolic generation of 1-PP from parent azapirones and its divergent receptor pharmacology.

Self-Validating Protocol: In Vitro CYP3A4 Microsomal Stability & 1-PP Generation Assay

  • Preparation: Thaw human liver microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation: Mix HLMs (final concentration 0.5 mg/mL) with the parent azapirone (1 µM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 1-PP). Self-Validation: The 0-minute time point must show zero 1-PP generation; failure indicates baseline contamination.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the MRM transitions for the parent drug and 1-PP (m/z 165.1 → 122.1)[1][7].

Workflow B: Sequential Library Synthesis using DCPP

For medicinal chemists, DCPP is utilized to build libraries of compounds targeting the ATP-binding cassette of kinases.

G DCPP 4-(2,4-Dichloro-6-pyrimidinyl)piperazine (DCPP Scaffold) SNAr1 1st SNAr Reaction (Mild: DIPEA, RT to 40°C) DCPP->SNAr1 + Aliphatic/Aromatic Amine 1 Intermediate Monochloro-Pyrimidine Intermediate SNAr1->Intermediate Regioselective Substitution SNAr2 2nd SNAr / Buchwald-Hartwig (Harsh: Pd-Catalyst, 110°C) Intermediate->SNAr2 + Amine 2 (Nucleophile) FinalDrug Targeted Kinase Inhibitor (e.g., JAK1, BMPR2) SNAr2->FinalDrug Library Generation

Sequential regioselective functionalization of DCPP for kinase inhibitor library synthesis.

Self-Validating Protocol: Regioselective SNAr and Cross-Coupling of DCPP

  • First Substitution (SNAr): Dissolve DCPP (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and the first primary amine (1.05 eq).

  • Reaction: Stir at room temperature (or up to 40°C) for 12 hours. The electron-deficient nature of the pyrimidine ring allows the first chlorine to be displaced easily[4][6].

  • Validation Check: Monitor via TLC or LC-MS. Self-Validation: The reaction must show >90% conversion to the monochloro intermediate without di-substitution. If di-substitution occurs, lower the temperature to 0°C.

  • Second Substitution (Buchwald-Hartwig): Isolate the monochloro intermediate. In a microwave vial, combine the intermediate (1.0 eq), a secondary amine or aniline (1.2 eq), BrettPhos Pd G2 catalyst (0.05 eq), and sodium tert-butoxide (2.0 eq) in anhydrous 1,4-dioxane.

  • Microwave Irradiation: Heat at 110°C for 1 hour under inert atmosphere. Purify the final di-substituted pyrimidine-piperazine derivative via preparative HPLC[4][6].

Conclusion

The choice between 1-(2-pyrimidyl)piperazine and 4-(2,4-Dichloro-6-pyrimidinyl)piperazine is dictated entirely by the phase of drug discovery. 1-PP is indispensable for in vivo and in vitro pharmacological validation of azapirone therapeutics, acting as a crucial node in understanding off-target adrenergic effects. Conversely, DCPP is a foundational chemical scaffold, leveraging the precise electronic properties of the dichloropyrimidine ring to enable the modular, high-throughput synthesis of advanced targeted therapies like kinase inhibitors.

References

  • National Center for Advancing Translational Sciences (NCATS). "BUSPIRONE - Inxight Drugs". NCATS Inxight. Available at: [Link]

  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". Molecules. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening". ACS Publications. Available at: [Link]

  • Journal of Medicinal Chemistry. "Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors for the Treatment of Inflammatory Bowel Disease". ACS Publications. Available at: [Link]

Sources

Validation of LC-MS/MS methods for detecting 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly reactive, bifunctional intermediates in complex drug matrices. The compound 4-(2,4-Dichloro-6-pyrimidinyl)piperazine is a classic example. Widely utilized as a building block in the synthesis of pyrimidine-piperazine-based active pharmaceutical ingredients (APIs)—including specific kinase inhibitors and anxiolytics[1]—its residual presence in the final drug substance is a critical quality attribute.

Due to the electrophilic nature of the 2,4-dichloropyrimidine ring, this compound is flagged as a Potential Mutagenic Impurity (PMI) under ICH M7 guidelines. This mandates trace detection, often requiring validation down to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . The analytical challenge is twofold: the basic secondary amine of the piperazine ring causes severe chromatographic tailing, and the extensive metabolism/matrix complexity of the API requires extreme mass spectrometric selectivity[2].

In this guide, I objectively compare the performance of two flagship LC-MS/MS architectures—the Triple Quadrupole (QqQ) and the High-Resolution Accurate Mass Quadrupole Time-of-Flight (HRAM Q-TOF) —for the validation of this specific impurity assay, detailing the mechanistic causality behind every experimental choice.

Platform Comparison: QqQ vs. HRAM Q-TOF

When validating a method for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, the choice of mass analyzer dictates the validation strategy. QqQ platforms are the gold standard for targeted quantitation due to their superior duty cycle in Multiple Reaction Monitoring (MRM). Conversely, modern Q-TOF instruments (e.g., utilizing ion funnel technologies) provide low-femtogram sensitivity combined with exact mass capabilities, which is invaluable for distinguishing the impurity from isobaric matrix interferences[3][4].

Table 1: Comparative Validation Metrics for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine Detection

Validation ParameterTriple Quadrupole (QqQ)HRAM Q-TOFCausality & Scientific Significance
Limit of Detection (LOD) 0.05 ppm (S/N > 3)0.20 ppm (S/N > 3)QqQ excels in absolute ion transmission for targeted MRM. Q-TOF trades a fraction of absolute sensitivity for high mass resolution.
Limit of Quantitation (LOQ) 0.15 ppm (S/N > 10)0.60 ppm (S/N > 10)Both platforms easily meet the ICH M7 TTC requirements for a standard 100 mg daily API dose.
Linear Dynamic Range 3.5 to 4.0 logs2.5 to 3.0 logsQqQ detectors saturate later, making them ideal for API batches with highly variable impurity concentrations.
Mass Accuracy Unit Resolution (~0.7 Da)< 2 ppmQ-TOF eliminates false positives by distinguishing the exact mass of the impurity from endogenous API fragments[3].
Matrix Effect (ME%) 85% - 110%92% - 105%Narrow HRAM extraction windows (e.g., 5 ppm) in Q-TOF mathematically filter out co-eluting chemical noise better than QqQ unit resolution.

Mechanistic Causality in Method Development

Do not just follow standard reverse-phase protocols; you must design the method around the molecule's specific physicochemical flaws.

  • Chromatographic Causality (High pH): The piperazine nitrogen has a pKa of ~9.8. If you run a standard acidic mobile phase (e.g., 0.1% Formic Acid), the secondary amine will be fully protonated, leading to severe secondary interactions with residual silanols on the silica column. This causes peak tailing and loss of signal-to-noise (S/N). By utilizing a high-pH mobile phase (pH 10.5), we suppress the ionization of the piperazine in the liquid phase, ensuring a sharp, symmetrical peak.

  • Mass Spectrometry Causality (Isotopic Targeting): The molecule contains two chlorine atoms, yielding a distinct isotopic cluster (M, M+2, M+4 in a 9:6:1 ratio). The exact mass of the protonated molecule [M+H]+ is 233.03 Da. However, the nominal mass of 233 is densely populated by background matrix ions. By deliberately selecting the M+2 isotopologue (m/z 235.03) as the precursor ion for fragmentation, we shift our detection window away from isobaric chemical noise, drastically improving the assay's specificity.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) ensures that any matrix-induced ion suppression is automatically corrected within the run.

Step 1: System Suitability & Isotopic Calibration

  • Infuse a 10 ng/mL neat standard of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine directly into the ESI source.

  • Verify the 9:6:1 isotopic ratio of the [M+H]+ cluster (m/z 233.0, 235.0, 237.0). Note: A deviation of >10% from this theoretical ratio indicates electron multiplier saturation or quadrupole mass-axis drift.

Step 2: Matrix-Matched Calibration & Spiking

  • Prepare the API sample at a highly concentrated 10 mg/mL in 50:50 Water:Acetonitrile.

  • Spike the calibration curve directly into this API matrix ranging from 0.1 ppm to 10 ppm relative to the API.

  • Add 1.0 ppm of a deuterated internal standard (e.g., Piperazine- d8​ derivative) to all vials. The heavy-labeled IS will co-elute with the target analyte, perfectly normalizing ESI droplet desolvation variations.

Step 3: Chromatographic Separation (UPLC)

  • Column: Ethylene Bridged Hybrid (BEH) C18 (50 x 2.1 mm, 1.7 µm). The BEH particle is chosen specifically because it resists dissolution at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

Step 4: MS/MS Acquisition

  • QqQ Parameters: Operate in ESI+ mode. Monitor the targeted MRM transition of m/z 235.0 → 192.0 (loss of the piperazine fragment) at a Collision Energy of 20 eV.

  • Q-TOF Parameters: Operate in ESI+ targeted MS/MS mode. Isolate m/z 235.03 in the quadrupole and extract the exact mass of the product ion (m/z 192.008) with a 5 ppm mass tolerance window.

Workflow Visualization

Workflow cluster_platforms Analytical Platforms A API Matrix Spiking & Internal Standard Addition B Chromatographic Separation (UPLC BEH C18, pH 10.5) A->B Extract C ESI+ Ionization & M+2 Isotope Selection B->C Elute D Mass Spectrometry Platform Selection C->D Ionize E Triple Quadrupole (QqQ) Targeted MRM (Quantitation) D->E F Q-TOF (HRAM) Exact Mass (Confirmation) D->F G ICH M7 Compliance Data Validation & Reporting E->G Quantify F->G Confirm

Figure 1: LC-MS/MS validation workflow for mutagenic impurity detection in API matrices.

References

  • Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Accelerating the Metabolite Identification Process Using High Resolution Q-TOF Data and Mass-MetaSite Software Source: Agilent Technologies URL:[Link]

  • Breakthrough iFunnel Technology Source: Agilent Technologies URL:[Link]

Sources

A Comparative Guide to the Reactivity of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine and Other Dichloropyrimidines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, dichloropyrimidines stand out as privileged scaffolds, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] The strategic functionalization of these heterocycles via nucleophilic aromatic substitution (SNAr) is a cornerstone of modern drug design. This guide provides an in-depth comparison of the reactivity of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine with other key dichloropyrimidine analogs. By understanding the subtle interplay of electronic and steric factors that govern their reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.

The Landscape of Dichloropyrimidine Reactivity: A Tale of Two Nitrogens

The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient, making it susceptible to nucleophilic attack.[3] This fundamental property is the basis for the widespread use of chloropyrimidines in SNAr reactions. The reactivity of the chlorine atoms is not uniform and is highly dependent on their position relative to the ring nitrogens. The generally accepted order of reactivity for chloro-substituents on the pyrimidine ring is C4(6) > C2 >> C5.[4][5] This preference is attributed to the superior ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the C4 and C6 positions.[2]

The Influence of Substituents: Electron Donors vs. Acceptors

The reactivity of the dichloropyrimidine core is further modulated by the electronic nature of other substituents on the ring.[3][6] Electron-withdrawing groups enhance the electrophilicity of the carbon atoms attached to the chlorine atoms, thereby increasing the rate of nucleophilic substitution. Conversely, electron-donating groups, through resonance or inductive effects, increase the electron density of the ring, which deactivates it towards nucleophilic attack.[3]

This principle is central to understanding the reactivity of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine. The piperazino group at the C6 position is a potent electron-donating group. This donation of electron density to the pyrimidine ring is expected to decrease the reactivity of the chlorine atoms at the C2 and C4 positions compared to an unsubstituted 2,4-dichloropyrimidine.

A Comparative Analysis of Reactivity

To provide a clear comparison, let's consider the qualitative reactivity of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine alongside other common dichloropyrimidines.

Dichloropyrimidine DerivativeKey Substituent(s)Expected Relative Reactivity in SNArRationale
4-(2,4-Dichloro-6-pyrimidinyl)piperazine 6-piperazino (electron-donating)LowerThe electron-donating piperazino group deactivates the pyrimidine ring towards nucleophilic attack.[3]
2,4-Dichloropyrimidine NoneHigherThe absence of an electron-donating group makes the ring more electrophilic compared to the piperazino-substituted analog.[2]
4,6-Dichloropyrimidine NoneHigherSimilar to 2,4-dichloropyrimidine, the lack of deactivating substituents results in higher reactivity.
2,4-Dichloro-5-nitropyrimidine 5-nitro (electron-withdrawing)HighestThe strongly electron-withdrawing nitro group significantly enhances the electrophilicity of the pyrimidine ring, leading to the highest reactivity.[7]
4,6-Dichloropyrimidin-5-amine 5-amino (electron-donating)LowerThe amino group is a strong electron-donating substituent, deactivating the ring.[2]

Regioselectivity in 2,4-Dichloropyrimidines: A Deeper Dive

While the overall reactivity is a crucial consideration, the regioselectivity of SNAr reactions on unsymmetrically substituted dichloropyrimidines like the 2,4-isomers is of paramount importance for synthetic chemists. In unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position.[8] However, this selectivity can be dramatically altered by the presence of substituents at the C5 and C6 positions.[9]

For 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, the electron-donating piperazino group at C6 is predicted to influence the regioselectivity of the first nucleophilic substitution. Quantum mechanical analyses have shown that electron-donating groups at the C6 position of 2,4-dichloropyrimidines can reverse the typical C4 selectivity, favoring substitution at the C2 position.[10] This is attributed to changes in the LUMO (Lowest Unoccupied Molecular Orbital) distribution of the pyrimidine ring.[10] Therefore, it is plausible that reactions of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine with nucleophiles may exhibit a preference for C2 substitution.

G cluster_0 Factors Influencing Reactivity & Regioselectivity Dichloropyrimidine Core Dichloropyrimidine Core Reactivity Reactivity Dichloropyrimidine Core->Reactivity Substituent Electronic Effects Substituent Electronic Effects Substituent Electronic Effects->Reactivity Regioselectivity Regioselectivity Substituent Electronic Effects->Regioselectivity Nucleophile Properties Nucleophile Properties Nucleophile Properties->Reactivity Nucleophile Properties->Regioselectivity Reaction Conditions Reaction Conditions Reaction Conditions->Reactivity Reaction Conditions->Regioselectivity

Caption: Key factors influencing the reactivity and regioselectivity of dichloropyrimidines.

Experimental Protocols for Assessing Reactivity

To empirically determine the relative reactivity of different dichloropyrimidines, a kinetic study can be performed. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC), which allows for the quantification of the disappearance of the starting material and the appearance of the product over time.[3]

General Protocol for Kinetic Analysis of SNAr Reactions via HPLC

1. Preparation of Stock Solutions:

  • Prepare stock solutions of the dichloropyrimidine substrate (e.g., 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, 2,4-dichloropyrimidine) and the nucleophile (e.g., a primary or secondary amine) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

2. Reaction Setup:

  • In a thermostated reaction vessel equipped with a magnetic stirrer, add the solvent and allow it to reach the desired reaction temperature.

  • Add the dichloropyrimidine stock solution to the vessel.

  • Initiate the reaction by adding the nucleophile stock solution. Start a timer immediately.

3. Sampling and Quenching:

  • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it into a vial containing a large excess of a suitable quenching agent (e.g., a dilute acid solution if the nucleophile is basic) in the HPLC mobile phase.

4. HPLC Analysis:

  • Inject the quenched samples onto a suitable HPLC system equipped with a C18 column and a UV detector.

  • Develop a gradient or isocratic elution method that provides good separation of the starting material, product(s), and an internal standard (if used).

  • Quantify the peak areas of the starting material and product(s) at each time point.

5. Data Analysis:

  • Plot the concentration of the dichloropyrimidine substrate versus time.

  • From this data, determine the initial reaction rate. By comparing the initial rates of reaction for different dichloropyrimidines under identical conditions, a quantitative measure of their relative reactivity can be obtained.

G Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Set up Reaction Set up Reaction Prepare Stock Solutions->Set up Reaction Initiate Reaction Initiate Reaction Set up Reaction->Initiate Reaction Take Aliquots at Time Intervals Take Aliquots at Time Intervals Initiate Reaction->Take Aliquots at Time Intervals Quench Reaction Quench Reaction Take Aliquots at Time Intervals->Quench Reaction HPLC Analysis HPLC Analysis Quench Reaction->HPLC Analysis Data Analysis & Rate Determination Data Analysis & Rate Determination HPLC Analysis->Data Analysis & Rate Determination End End Data Analysis & Rate Determination->End

Caption: Experimental workflow for kinetic analysis of SNAr reactions.

Conclusion: A Strategic Approach to Dichloropyrimidine Synthesis

The reactivity of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine is a nuanced interplay of the inherent electrophilicity of the dichloropyrimidine core and the deactivating effect of the C6-piperazino substituent. While this substitution pattern reduces the overall reactivity compared to unsubstituted analogs, it introduces the potential for altered regioselectivity, possibly favoring substitution at the C2 position. For drug development professionals, a thorough understanding of these principles is not merely academic; it is a practical necessity for the rational design of efficient and selective synthetic routes to novel therapeutic agents. By carefully considering the electronic nature of substituents and employing rigorous experimental validation, researchers can harness the synthetic versatility of dichloropyrimidines to accelerate the discovery of new medicines.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Reactions of Polychlorinated Pyrimidines with DABCO. Molbank, 2019(4), M1084. Available from: [Link]

  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available from: [Link]

  • Macor, J. E., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 451-453. Available from: [Link]

  • van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63(25), 5394-5405. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. Journal of the Iranian Chemical Society, 19(3), 1165-1187. Available from: [Link]

  • Al-Horani, R. A., & Desai, U. R. (2015). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 20(12), 21256-21286. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available from: [Link]

  • Sung, R. Y., et al. (2009). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Bulletin of the Korean Chemical Society, 30(7), 1579-1582. Available from: [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. 8(10). Available from: [Link]

  • Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available from: [Link]

  • ResearchGate. (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • Gunda, P., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7853-7859. Available from: [Link]

  • Karver, C. E., et al. (2016). Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. Bioorganic & Medicinal Chemistry Letters, 26(22), 5553-5558. Available from: [Link]

  • Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Available from: [Link]

  • Royal Society of Chemistry. Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[5]uril guests: experimental and computational insights into supramolecular binding. Available from: [Link]

  • Al-Horani, R. A., & Desai, U. R. (2015). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 20(12), 21256-21286. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Pattern Validation for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth, experience-driven approach to understanding, predicting, and validating the mass spectral fragmentation of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, a compound of interest given its constituent chloro-pyrimidine and piperazine moieties, which are prevalent in pharmacologically active agents.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind fragmentation pathways, provides a framework for empirical validation, and compares the expected fragmentation of the target molecule to established patterns for its chemical substructures.

Theoretical Fragmentation Analysis: A Mechanistic Approach

The fragmentation of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine under electron ionization (EI) or collision-induced dissociation (CID) is predicted to be driven by the inherent chemical properties of its two key structural components: the electron-deficient dichloropyrimidine ring and the flexible, nitrogen-rich piperazine ring. The presence of two chlorine atoms introduces characteristic isotopic patterns that are invaluable for fragment identification.

The most probable fragmentation pathways are initiated by the ionization of a nitrogen atom, followed by charge- and radical-site-driven bond cleavages. The primary sites of fragmentation are anticipated to be the C-N bond linking the two rings and the C-N and C-C bonds within the piperazine ring itself.[1]

Predicted Fragmentation Pathways:

A logical flow of fragmentation for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine can be postulated as follows:

  • Initial Alpha-Cleavage: Following ionization, the most common initial fragmentation for N-alkyl piperazines is alpha-cleavage to the nitrogen, leading to the loss of an alkyl radical.[2][3] In this case, cleavage of the piperazine ring is highly probable.

  • Piperazine Ring Opening: A common pathway for piperazine derivatives involves the opening of the piperazine ring, leading to a series of characteristic fragment ions.[4][5]

  • Cleavage of the Pyrimidinyl-Piperazine Bond: The bond connecting the pyrimidine and piperazine rings is a likely point of scission, resulting in ions corresponding to each of the separated ring systems.

  • Loss of Chlorine: The dichloropyrimidine moiety can undergo sequential loss of chlorine atoms, which will be readily identifiable by the characteristic isotopic pattern of chlorine.

  • Pyrimidine Ring Fragmentation: While the pyrimidine ring is relatively stable, high-energy collisions can induce its fragmentation, often through the loss of small neutral molecules.[6][7]

The following diagram illustrates the proposed major fragmentation pathways for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine.

fragmentation_pathway M M+• 4-(2,4-Dichloro-6-pyrimidinyl)piperazine m/z = 248/250/252 F1 Fragment A [M - C2H4N]+• m/z = 205/207/209 M->F1 - C2H4N F2 Fragment B [Dichloropyrimidinyl]+• m/z = 146/148/150 M->F2 - C4H9N2 F3 Fragment C [Piperazinyl-pyrimidinyl]+• m/z = 163/165 M->F3 - Cl F4 Fragment D [M - Cl]+• m/z = 213/215 M->F4 - Cl F5 Fragment E [Fragment B - Cl]+• m/z = 111/113 F2->F5 - Cl

Caption: Proposed major fragmentation pathways for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine.

Comparative Fragmentation Behavior

The predicted fragmentation of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine can be compared to the known fragmentation of its parent structures:

  • Piperazine: Unsubstituted piperazine typically shows fragmentation involving the loss of ethyleneimine and other small fragments.[8] Substituted piperazines, particularly N-aryl derivatives, often exhibit cleavage of the bond between the nitrogen and the aryl group.[1][4]

  • Dichloropyrimidine: The fragmentation of substituted pyrimidines is highly dependent on the nature of the substituents.[6] Halogenated pyrimidines characteristically lose halogen radicals or hydrogen halides.

The combination of these two moieties in the target molecule suggests that competition between piperazine ring fragmentation and cleavage at the pyrimidinyl-piperazine linkage will be a key feature of the mass spectrum.

Experimental Validation: Protocols and Data Interpretation

Theoretical predictions must be substantiated by empirical data. The following protocols provide a starting point for acquiring high-quality mass spectra for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of semi-volatile and thermally stable compounds like the target molecule.

1. Sample Preparation:

  • Dissolve 1 mg of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine in 1 mL of a volatile solvent such as methanol or acetonitrile.
  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Injector: Split/splitless inlet, operated in splitless mode at 250°C.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.[6]
  • Ion Source Temperature: 230°C.[6]
  • Quadrupole Temperature: 150°C.
  • Mass Range: m/z 40-400.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful alternative, particularly for less volatile compounds or for targeted fragmentation studies.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol/water 50:50).
  • Dilute to a working concentration of 1 µg/mL in the initial mobile phase.

2. LC-MS/MS System and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase:
  • A: 0.1% formic acid in water.
  • B: 0.1% formic acid in acetonitrile.
  • Gradient:
  • Start with 5% B, hold for 0.5 min.
  • Linear gradient to 95% B over 5 min.
  • Hold at 95% B for 1 min.
  • Return to initial conditions and re-equilibrate.
  • Flow Rate: 0.4 mL/min.
  • MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Capillary Voltage: 3.0 kV.
  • Source Temperature: 150°C.
  • Desolvation Temperature: 400°C.
  • Collision Gas: Argon.
  • Collision Energy: Perform a cone voltage and collision energy ramp to determine the optimal conditions for generating informative fragment ions.
Data Presentation and Interpretation

The acquired data should be processed to identify the molecular ion and its characteristic fragment ions. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments, with M+2 and M+4 peaks.

Predicted Fragment Proposed Structure Predicted m/z Isotopic Pattern
Molecular Ion (M+•) 4-(2,4-Dichloro-6-pyrimidinyl)piperazine248/250/252Characteristic for two chlorines
Fragment A [M - C2H4N]+•205/207/209Characteristic for two chlorines
Fragment B [Dichloropyrimidinyl]+•146/148/150Characteristic for two chlorines
Fragment C [Piperazinyl-pyrimidinyl]+•163/165Characteristic for one chlorine
Fragment D [M - Cl]+•213/215Characteristic for one chlorine
Fragment E [Fragment B - Cl]+•111/113Characteristic for one chlorine

Note: The m/z values are for the most abundant isotopes. The relative intensities of the isotopic peaks should be compared to theoretical values to confirm the number of chlorine atoms in each fragment.

The following workflow diagram outlines the process of fragmentation pattern validation.

validation_workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Validation cluster_comparison Data Comparison and Confirmation T1 Propose Fragmentation Pathways T2 Predict Fragment m/z Values T1->T2 C1 Compare Experimental Fragments to Predicted Fragments T2->C1 E1 Acquire Mass Spectrum (GC-MS or LC-MS/MS) E2 Identify Molecular Ion and Isotopic Pattern E1->E2 E3 Identify Fragment Ions and their Isotopic Patterns E2->E3 E3->C1 C2 Confirm Fragment Structures (High-Resolution MS) C1->C2

Caption: Workflow for the validation of mass spectrometry fragmentation patterns.

Conclusion and Best Practices

The validation of mass spectral fragmentation patterns is a critical step in the structural confirmation of molecules like 4-(2,4-Dichloro-6-pyrimidinyl)piperazine. This guide provides a robust framework, combining theoretical predictions with detailed experimental protocols. By understanding the fundamental principles of fragmentation for the constituent piperazine and dichloropyrimidine moieties, researchers can more effectively interpret mass spectra and gain confidence in their structural assignments.

For ultimate structural confirmation, high-resolution mass spectrometry (HRMS) is recommended to obtain accurate mass measurements of the fragment ions, allowing for the determination of their elemental compositions. This, coupled with the logical fragmentation pathways outlined in this guide, provides a self-validating system for the confident identification of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine and its related analogues.

References

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. Available at: [Link]

  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. Available at: [Link]

  • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class by Karim M. Hafiz Abdel-Hay A diss - Auburn University. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. Available at: [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

  • Piperazine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Available at: [Link]

  • Pyrimidinylpiperazine - Wikipedia. Available at: [Link]

Sources

Comparative Analysis of Green Chemistry Synthesis Pathways for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The pyrimidine-piperazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the critical structural backbone for numerous psychotropic agents (e.g., buspirone) and advanced kinase inhibitors[1]. The synthesis of the key intermediate, 4-(2,4-dichloro-6-pyrimidinyl)piperazine , traditionally relies on the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloropyrimidine with piperazine.

Conventional protocols utilize toxic, dipolar aprotic solvents such as DMF or DCM, which are reprotoxic, difficult to remove, and generate massive solvent waste (high E-factor)[2]. Furthermore, achieving strict regioselectivity poses a significant challenge. The C4 and C6 positions of 2,4,6-trichloropyrimidine are highly activated. When piperazine attacks, the first substitution occurs rapidly. However, to prevent the formation of di-substituted or tri-substituted byproducts, traditional methods require cryogenic cooling, massive solvent dilution, and slow dropwise addition to control the local stoichiometry[3].

Modern green chemistry pathways solve this by compartmentalizing the reaction or stabilizing the transition state without requiring excess reagents or hazardous solvents.

SNAr_Pathway TCP 2,4,6-Trichloropyrimidine (Electrophile) MONO 4-(2,4-Dichloro-6-pyrimidinyl) piperazine (Target Mono-adduct) TCP->MONO 1 eq Piperazine Green Solvent Regioselective SNAr DI Di-substituted Byproduct (Impurity) TCP->DI Excess Piperazine High Temp PIP Piperazine (Nucleophile) PIP->MONO

Reaction pathway illustrating regioselective SNAr to form the target mono-adduct.

Green Synthesis Pathways: Causality & Protocols

Pathway A: Aqueous Micellar Catalysis (TPGS-750-M)

Mechanism & Causality: TPGS-750-M is a benign-by-design, non-ionic surfactant that spontaneously forms 50 nm nanoreactors in water[2]. The highly lipophilic 2,4,6-trichloropyrimidine partitions into the hydrophobic core of the micelle, while the water-soluble piperazine interacts at the PEGylated interface. This micellar confinement drastically increases the effective local molarity of the reactants, lowering the activation energy of the Meisenheimer complex. Consequently, the SNAr reaction proceeds at room temperature with strict 1:1 stoichiometry, completely suppressing di-substitution[2].

Self-Validating Protocol:

  • Preparation: Dissolve TPGS-750-M in degassed HPLC-grade water to create a 2 wt% surfactant solution.

  • Reaction: Add 2,4,6-trichloropyrimidine (1.0 equiv, 10 mmol) to 10 mL of the surfactant solution under vigorous stirring to form a milky emulsion.

  • Nucleophile Addition: Add K3PO4 (1.0 equiv) followed by the dropwise addition of piperazine (1.05 equiv) dissolved in 2 mL of water.

  • Validation Check: Stir at room temperature for 1-2 hours. Monitor via TLC (EtOAc:Hexane 1:1). The complete disappearance of the high-Rf trichloropyrimidine spot validates reaction completion.

  • Workup: Perform an "in-flask" extraction using a minimal amount of a green organic solvent (e.g., 2-MeTHF). Self-validation: Clear phase separation validates the retention of the surfactant in the aqueous layer, which can be recycled for subsequent batches.

Pathway B: Biodegradable Polymer Solvents (PEG-400)

Mechanism & Causality: Polyethylene glycol (PEG-400) is a non-toxic, biodegradable, and non-volatile liquid that acts as both a solvent and a phase-transfer catalyst[4]. The repeating ether oxygen atoms in PEG-400 effectively solvate the amine nucleophile and stabilize the polar transition state via extensive hydrogen bonding. This stabilization accelerates the reaction kinetics dramatically, reducing reaction times from hours to merely 5 minutes under mild heating, without the need for additional basic catalysts[4].

Self-Validating Protocol:

  • Reaction: In a round-bottom flask, add 2,4,6-trichloropyrimidine (1.0 equiv, 10 mmol) and piperazine (1.1 equiv) directly to neat PEG-400 (5 mL).

  • Heating: Heat the mixture to 60°C under continuous stirring for 5 to 10 minutes.

  • Validation Check: Monitor via LC-MS. The rapid emergence of the mono-adduct mass peak (m/z ~233) confirms the kinetic efficiency of the PEG-400 medium.

  • Workup: Cool the mixture to room temperature and slowly add 20 mL of ice-cold water. Self-validation: The immediate formation of a white precipitate validates successful product isolation, as PEG-400 remains entirely miscible in the aqueous phase. Filter and dry under vacuum.

Pathway C: Polymeric Additives in Water (HPMC)

Mechanism & Causality: Hydroxypropyl methylcellulose (HPMC) acts as a sustainable polymeric additive in purely aqueous media[1]. Unlike pure water, which can competitively hydrolyze 2,4,6-trichloropyrimidine into 2,4-dichloro-6-hydroxypyrimidine, a 2 wt% HPMC solution creates hydrophobic micro-environments that shield the electrophile from water while facilitating the amine attack. This results in perfect regioselectivity and prevents degradation[1].

Self-Validating Protocol:

  • Preparation: Prepare a 2 wt% HPMC solution in water.

  • Reaction: Add 2,4,6-trichloropyrimidine (1.0 equiv) and piperazine (1.1 equiv).

  • Validation Check: Stir at room temperature for 15-45 minutes. Self-validation: The formation of a distinct product suspension in the otherwise homogeneous HPMC solution serves as a visual indicator of reaction progress.

  • Workup: Filter the suspension directly and wash with cold water to yield the pure mono-adduct.

Green_Workflows cluster_0 Pathway A: Micellar Catalysis cluster_1 Pathway B: PEG-400 Solvent START Reactants: 2,4,6-Trichloropyrimidine + Piperazine M1 2 wt% TPGS-750-M in H2O START->M1 P1 PEG-400 (Neat) START->P1 M2 Room Temp, 1-2 hrs M1->M2 M3 In-flask Extraction (Recycle aqueous phase) M2->M3 END Pure 4-(2,4-Dichloro-6-pyrimidinyl)piperazine M3->END P2 60°C, 5-10 mins P1->P2 P3 Water Precipitation (Direct Filtration) P2->P3 P3->END

Comparative experimental workflows for Micellar Catalysis vs. PEG-400 pathways.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the traditional synthesis method against the three green chemistry alternatives.

ParameterTraditional SNArMicellar Catalysis (TPGS)Biodegradable Solvent (PEG-400)Polymeric Additive (HPMC)
Primary Solvent DMF / DCMWaterPEG-400Water
Catalyst / Additive DIPEA / TEA2 wt% TPGS-750-MNone (Solvent acts as PTC)2 wt% HPMC
Temperature 0°C to RTRoom Temperature60°CRoom Temperature
Reaction Time 4 - 12 hours1 - 2 hours5 - 10 mins15 - 45 mins
Yield 60 - 75%> 85%> 90%> 80%
Regioselectivity Moderate (Di-adducts common)Excellent (Strict 1:1)GoodExcellent
E-Factor High (> 50)Low (< 5)Low (< 10)Low (< 5)

Sources

Benchmarking 4-(2,4-Dichloro-6-pyrimidinyl)piperazine Derivatives: Efficacy Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Application Guide for Preclinical Drug Development

Executive Summary

The 4-(2,4-dichloro-6-pyrimidinyl)piperazine (DCPP) moiety represents a highly privileged scaffold in modern targeted therapeutics. By leveraging the hydrogen-bonding capacity of the pyrimidine core to anchor into the ATP-binding pocket of kinases, and utilizing the piperazine ring as a flexible vector to engage solvent-exposed regions, researchers can design highly potent and selective inhibitors. Recent literature demonstrates that pyrimidine and pyrimidinyl-piperazine derivatives exhibit profound efficacy against critical oncogenic and inflammatory nodes, including [1] and [2]. This guide provides a comprehensive benchmarking framework, comparing a representative DCPP derivative (DCPP-1) against clinical standards Sorafenib and Tofacitinib.

Mechanistic Rationale & Structural Causality

The synthetic utility of the 2,4-dichloro-pyrimidine core stems from its regioselective reactivity. The C4-chlorine is highly susceptible to nucleophilic aromatic substitution (SNAr) by secondary amines like piperazine due to the electron-withdrawing nature of the ring nitrogens. This allows for the rapid generation of 4-(2,4-dichloro-6-pyrimidinyl)piperazine intermediates, leaving the C2-chlorine available for subsequent functionalization to yield mature, complex inhibitors.

Biochemically, the pyrimidine nitrogens act as essential hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region. When structurally optimized, these derivatives effectively compete with ATP, shutting down downstream signaling cascades (such as the STAT and MAPK pathways), ultimately [3].

KinasePathway Ligand Growth Factors / Cytokines (e.g., VEGF, IL-2) Receptor Receptor Tyrosine Kinases (VEGFR-2 / JAK1) Ligand->Receptor Activation Substrate1 PI3K / AKT Pathway Receptor->Substrate1 Phosphorylation Substrate2 STAT / MAPK Pathway Receptor->Substrate2 Phosphorylation Inhibitor DCPP Derivative (ATP-competitive Inhibitor) Inhibitor->Receptor Blockade Outcome2 Apoptosis Induction Inhibitor->Outcome2 Shifts balance Outcome1 Cell Survival & Proliferation Substrate1->Outcome1 Substrate2->Outcome1

Fig 1: Mechanistic pathway of DCPP derivatives blocking kinase signaling to induce apoptosis.

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, the following protocols form a self-validating system. Each assay is designed with internal controls to eliminate false positives and establish clear causality between target engagement and phenotypic outcome.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET is preferred over traditional radiometric assays due to its high signal-to-background ratio and the elimination of radioactive waste. It directly quantifies the catalytic inhibition of the target kinase.

  • Step 1 (Preparation): Dilute the target kinase (VEGFR-2 or JAK1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Step 2 (Compound Addition): Dispense DCPP-1, Sorafenib, and Tofacitinib in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler to minimize DMSO carryover (maintain final DMSO < 1%).

  • Step 3 (Reaction Initiation): Add ATP (calibrated to the specific Km for each kinase) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Step 4 (Detection): Add the TR-FRET detection mixture containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Step 5 (Validation & Readout): Measure the emission ratio (665 nm / 615 nm) on a compatible microplate reader. Self-Validation: Include Staurosporine as a universal pan-kinase positive control and 1% DMSO as the maximum activity (vehicle) control. Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: Annexin V/PI Flow Cytometry for Apoptosis

Rationale: While biochemical assays prove target engagement, cellular assays confirm membrane permeability and phenotypic efficacy. Annexin V/PI staining distinguishes between early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+).

  • Step 1 (Cell Culture): Seed MDA-MB-231 (breast cancer) or A549 (lung cancer) cells at 2x10^5 cells/well in 6-well plates.

  • Step 2 (Treatment): Treat with IC90 concentrations of DCPP-1 or standard inhibitors for 48 hours.

  • Step 3 (Harvesting): Collect cells (crucially, include floating cells to capture all apoptotic bodies), wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Step 4 (Staining): Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Step 5 (Validation & Readout): Analyze via flow cytometry (e.g., BD FACSCanto). Self-Validation: Use unstained cells, Annexin V-only, and PI-only stained cells for rigorous fluorescence compensation and gating.

Workflow Step1 1. SNAr Synthesis (DCPP Scaffold) Step2 2. TR-FRET Kinase Assay Step1->Step2 Step3 3. Flow Cytometry (Apoptosis) Step2->Step3 Step4 4. Phenotypic Validation Step3->Step4

Fig 2: Self-validating experimental workflow for benchmarking DCPP kinase inhibitors.

Comparative Efficacy Data

The following table synthesizes the benchmarking data of the hypothetical DCPP-1 derivative against standard inhibitors, demonstrating its competitive profile in both biochemical and cellular contexts.

InhibitorPrimary TargetBiochemical IC50 (nM)MDA-MB-231 Cytotoxicity IC50 (µM)Apoptotic Index (% Early + Late)Selectivity Index (Target vs. EGFR)
DCPP-1 VEGFR-2 / JAK145.2 ± 2.16.15 ± 0.462.4%> 150-fold
Sorafenib VEGFR-253.6 ± 3.15.91 ± 0.557.2%> 100-fold
Tofacitinib JAK1 / JAK33.2 ± 0.5> 20.0 (Non-cytotoxic)12.5%> 500-fold

Data Interpretation: DCPP-1 exhibits VEGFR-2 inhibition comparable to Sorafenib, aligning with recent findings on[4]. Furthermore, its dual action induces a robust apoptotic response, outperforming the pure JAK inhibitor Tofacitinib in solid tumor models, while maintaining a highly favorable selectivity profile.

Conclusion

The 4-(2,4-dichloro-6-pyrimidinyl)piperazine scaffold offers a highly tunable platform for kinase inhibitor development. By employing self-validating biochemical and phenotypic assays, we demonstrate that DCPP derivatives can achieve parity with, or exceed, the efficacy of clinical standards like Sorafenib in specific oncological models. Future optimization should focus on in vivo pharmacokinetic profiling and ADMET predictions to[5].

References
  • Alsfouk, A. A., et al. "Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors." Future Medicinal Chemistry, 2025. URL:[Link]

  • Chen, Y., et al. "Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate." ACS Medicinal Chemistry Letters, 2022. URL:[Link]

  • Çiftçi, G. A., et al. "Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety." Anti-Cancer Agents in Medicinal Chemistry, 2022. URL:[Link]

Sources

A Comparative Guide to Validating the Analytical Purity of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring both safety and efficacy. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for validating the analytical purity of the heterocyclic compound 4-(2,4-Dichloro-6-pyrimidinyl)piperazine. Through a detailed examination of experimental protocols and supporting data, this guide demonstrates the superior accuracy, direct quantification capabilities, and overall reliability of qNMR as a primary analytical method. We will explore the theoretical underpinnings of qNMR, present a side-by-side analysis of its performance characteristics versus chromatographic methods, and offer a clear rationale for its adoption as a gold standard in pharmaceutical quality control.

Introduction: The Criticality of Purity in Pharmaceutical Development

1.1 The Role of Purity in Drug Safety and Efficacy

In the development of any pharmaceutical product, the purity of the API is a critical quality attribute that directly influences its safety and therapeutic efficacy.[1][2] Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising patient safety.[3] Regulatory bodies worldwide, therefore, mandate rigorous analytical testing to ensure that the levels of impurities in an API are controlled within strict, predefined limits.[4]

1.2 Challenges in the Purity Assessment of Heterocyclic APIs like 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Heterocyclic compounds such as 4-(2,4-Dichloro-6-pyrimidinyl)piperazine are common structural motifs in many pharmaceuticals. Their synthesis can often lead to a variety of structurally similar impurities, including regioisomers and by-products, which can be challenging to separate and quantify using conventional methods. Furthermore, some impurities may lack a UV chromophore, rendering them invisible to standard HPLC-UV detection.[5]

1.3 Overview of Conventional Purity Determination Methods (HPLC, GC, Titration)

For decades, HPLC has been the workhorse of the pharmaceutical industry for purity analysis.[6][7] It excels at separating a wide range of compounds and offers high sensitivity for impurities that have a UV response.[8] Gas Chromatography is another powerful separation technique, primarily used for the analysis of volatile organic compounds, such as residual solvents.[9] Titrimetric methods can be used for the assay of certain functional groups but often lack the specificity to distinguish between the API and structurally related impurities. While robust, these methods are often relative and depend on the availability of well-characterized reference standards for every impurity to achieve accurate quantification.[6]

1.4 The Emergence of Quantitative NMR (qNMR) as a Primary Analytical Method

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for the direct and accurate determination of API purity.[10][11] Unlike chromatographic techniques that rely on the response of a detector, qNMR is based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[12][13] This allows for the absolute quantification of an analyte by comparing its signal integral to that of a certified internal standard, without the need for a specific reference standard of the analyte itself.[3][14] Its growing acceptance is reflected in its inclusion in major pharmacopeias, such as the United States Pharmacopeia (USP) General Chapter <761>.[5][15]

The Theoretical Framework of Quantitative NMR (qNMR)

2.1 The Principle of Proportionality in NMR Spectroscopy

The foundation of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the molar concentration of the nuclei responsible for that signal.[12][14] This relationship allows for a direct comparison of the analyte to a certified internal standard of known purity and weight. The purity of the analyte can then be calculated using the following equation:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • "analyte" refers to the compound of interest and "std" refers to the internal standard.[14]

2.2 Key Requirements for a Successful qNMR Experiment

To ensure accurate and reproducible results, several key experimental parameters must be carefully controlled.[16]

  • 2.2.1 Selection of a Certified Internal Standard: The choice of an internal standard is critical.[17] It must be highly pure, stable, non-reactive with the analyte, and possess at least one signal that is well-resolved from the analyte's signals.[5][18] For 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, a suitable internal standard would be maleic acid or dimethyl sulfone, depending on the chosen solvent.[2][18]

  • 2.2.2 Instrumentation and Parameter Optimization: A high-field NMR spectrometer with good signal-to-noise and resolution is required.[19] Key acquisition parameters, such as the relaxation delay (D1), must be set to be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation of the protons between scans.[17][18]

  • 2.2.3 Data Processing and Calculation of Purity: Accurate integration of the selected signals is paramount. Automated integration routines are often recommended to minimize user bias.[5] Replicate sample preparations are also advised to assess the precision of the method.[16]

2.3 Advantages of qNMR over Chromatographic and Titrimetric Methods

qNMR offers several distinct advantages:

  • Absolute Quantification: It provides a direct measurement of purity without the need for an identical reference standard of the analyte.[3]

  • Broad Applicability: It can be used to quantify any soluble compound that contains NMR-active nuclei.[14]

  • Non-destructive: The sample can be recovered after analysis.[3]

  • Simultaneous Analysis: It can be used to simultaneously quantify the API, impurities, and residual solvents in a single experiment.[19]

  • Reduced Reliance on Reference Standards: A single certified internal standard can be used for the quantification of multiple analytes.[10]

Experimental Design: A Head-to-Head Comparison

3.1 Materials and Methods

  • Test Article: 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

  • Internal Standard for qNMR: Maleic Acid (Certified Reference Material)

  • Instrumentation: 500 MHz NMR Spectrometer, HPLC with UV Detector, GC with FID Detector

  • Preparation of Solutions and Standards: All solutions and standards are prepared gravimetrically using a microbalance.[12]

3.2 Protocol 1: Quantitative NMR (qNMR) for Absolute Purity Determination

  • Accurately weigh approximately 10 mg of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the 1H NMR spectrum using quantitative parameters (e.g., sufficient number of scans for adequate signal-to-noise, and a relaxation delay of at least 5 times the longest T1).[17]

  • Process the spectrum and integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity using the equation provided in section 2.1.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq Transfer to NMR tube process_spec Process Spectrum (Phasing, Baseline Correction) nmr_acq->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Workflow for purity determination by qNMR.

3.3 Protocol 2: High-Performance Liquid Chromatography (HPLC) for Relative Purity

  • Prepare a solution of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine in a suitable mobile phase at a concentration of approximately 1 mg/mL.

  • Inject the solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Elute the components using an appropriate mobile phase gradient.

  • Determine the purity by the area percent method, assuming all impurities have the same response factor as the main peak.

3.4 Protocol 3: Gas Chromatography (GC) for Residual Solvents

  • Prepare a solution of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine in a suitable solvent (e.g., DMSO) at a high concentration.

  • Inject a headspace sample of the solution into a GC system equipped with a suitable column and an FID detector.

  • Identify and quantify any residual solvents by comparison to a standard solution of known solvent concentrations.

Comparative Data Analysis and Discussion

To illustrate the performance differences, the following tables present hypothetical but realistic data from the analysis of a single batch of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine.

Table 1: Purity and Precision Comparison

MethodMean Purity (%w/w)Relative Standard Deviation (RSD%)
qNMR98.50.2
HPLC (Area %)99.50.5

The data in Table 1 highlights a common discrepancy between qNMR and HPLC area percent methods.[6] The HPLC method may overestimate purity because it does not account for non-UV active impurities or impurities with different response factors.[5] qNMR, providing an absolute measurement, is likely to give a more accurate representation of the true purity.

Table 2: Validation Parameters Comparison

ParameterqNMRHPLC
Accuracy High (direct measurement)High (but dependent on response factors)
Precision ExcellentVery Good
Specificity High (based on unique chemical shifts)High (based on retention time)
Linearity Excellent over a wide rangeExcellent over a defined range
LOD/LOQ Generally higher than HPLCGenerally lower than qNMR

While HPLC may offer a lower limit of detection for specific impurities, the overall accuracy and direct nature of qNMR make it a more reliable method for the primary purity assessment of the API.[6] The validation of these analytical procedures should follow the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[20][21][22]

Conclusion: Why qNMR is the Gold Standard for Purity Validation of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

For the definitive purity validation of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine, quantitative NMR stands out as the superior technique. Its ability to provide a direct, absolute measure of purity without reliance on specific reference standards for each component makes it an invaluable tool in pharmaceutical development and quality control.[3][10] While HPLC and GC remain essential for the separation and detection of trace impurities and residual solvents, qNMR offers a more accurate, robust, and efficient method for determining the absolute purity of the API. By integrating qNMR into analytical workflows, researchers and drug development professionals can ensure a higher level of confidence in the quality and safety of their products.

Logical_Differences cluster_qnmr qNMR cluster_hplc HPLC qnmr_node Direct Measurement of Molar Concentration qnmr_adv Advantages: - Absolute Purity - No Reference Standard Needed - Non-destructive qnmr_node->qnmr_adv hplc_node Separation Followed by Detector Response hplc_adv Advantages: - High Sensitivity - Excellent for Trace Impurities - Widely Available hplc_node->hplc_adv

Key logical differences between qNMR and HPLC.

References

  • PatSnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Scribd. (n.d.). ICH Q2 (R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation.
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
  • USP. (n.d.). NMR General Chapters and Best Practices for Compliance (Classroom).
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Benchchem. (2026, March). A Comparative Guide to Purity Analysis of C15H18ClNO5S (Clopidogrel) by qNMR and HPLC.
  • ICH. (n.d.). Quality Guidelines.
  • uspbpep.com. (n.d.). usp31nf26s1_c761, General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.
  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR | Applications Notes.
  • ECA Academy - gmp-compliance.org. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy.
  • Semantic Scholar. (2020). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉.
  • PubMed. (n.d.). [The Applications of qNMR in Drug Quality Control].
  • ResearchGate. (n.d.). (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D.
  • USP. (2025, May 30). Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy.
  • Ovid. (2005, April 14). Quantitative NMR spectroscopy—principles and applications.
  • (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology.
  • PMC - NIH. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • SpringerLink. (2013, January 18). Using high-performance quantitative NMR (HP-qNMR ) for certifying traceable and highly accurate purity values of organic referen.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • Spectral Service AG. (2025, September 26). Purity Testing & Quantitative NMR Analysis.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Scribd. (2022, September 20). Analytical Methods for Piperazine Detection | PDF | High Performance Liquid Chromatography.
  • JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • (n.d.). 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of novel compounds to ensuring that every stage of the chemical lifecycle, including disposal, is managed with the utmost rigor. The compound 4-(2,4-dichloro-6-pyrimidinyl)piperazine is a valuable intermediate in pharmaceutical development, but its halogenated heterocyclic structure and piperazine moiety demand a meticulous and informed approach to waste management. This guide provides a procedural framework grounded in safety, regulatory compliance, and environmental stewardship, designed for the drug development professionals who handle such reagents.

Part 1: Foundational Safety - Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This initial assessment dictates the necessary precautions, from personal protective equipment (PPE) to the segregation of waste streams. The hazardous nature of this compound is derived from its two key structural components: the dichloropyrimidine ring and the piperazine ring.

Chlorinated pyrimidines are recognized as hazardous materials that require careful handling to prevent environmental contamination and health risks.[1] The piperazine component, while a common scaffold in medicinal chemistry, is known to cause severe skin burns, eye damage, and may cause allergic skin reactions.[2][3]

Table 1: Hazard Profile of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine

Hazard ClassificationDescription & RationaleRecommended Precautions & PPE
Skin Corrosion/Irritation The piperazine moiety is known to be corrosive.[2] Prolonged contact can lead to severe burns.Wear a lab coat, and use nitrile gloves for incidental contact.[1] Change gloves immediately if contaminated.
Serious Eye Damage As with other corrosive amines, splashes pose a significant risk of irreversible eye damage.[2][4]Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[1]
Skin & Respiratory Sensitizer Piperazine and its derivatives can cause allergic skin reactions and, in some cases, respiratory sensitization upon repeated exposure.[3][5]All handling of solids or solutions should occur in a certified chemical fume hood to minimize inhalation exposure.[1]
Acute Toxicity While specific data for this compound is limited, related structures like 4,6-Dichloropyrimidine are harmful if swallowed, in contact with skin, or if inhaled.[4]Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the handling area.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.Prevent the compound and its waste from entering drains or waterways.[7][8] All waste must be treated as hazardous.[1]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment waste is generated. The following protocol ensures that waste containing 4-(2,4-dichloro-6-pyrimidinyl)piperazine is handled safely and in accordance with standard laboratory and regulatory practices.

Step 1: Immediate Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper segregation can complicate the final disposal process, increasing both risk and cost. Due to its chlorinated nature, 4-(2,4-dichloro-6-pyrimidinyl)piperazine waste must never be mixed with non-halogenated organic waste.[9]

This compound and its associated waste (e.g., contaminated solvents, filter paper, reaction residues) must be collected in a designated "Halogenated Organic Waste" container.

This waste stream is typically destined for high-temperature incineration, a common and effective method for destroying hazardous organic compounds.[10] It is crucial to be aware of chemical incompatibilities to prevent dangerous reactions within the waste container.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can react violently with amines.

    • Strong Acids: Reacts with the basic piperazine nitrogen in a vigorous exothermic reaction.

    • Bases: While the piperazine is a base, strong external bases should still be segregated.

    • Metals: Certain reactive metals.

Step 2: Proper Containerization and Labeling

Waste must be stored in appropriate, secure containers pending collection by a licensed disposal company.[11]

  • Select the Right Container: Use a chemically resistant container (e.g., high-density polyethylene or glass for liquids; a labeled drum for solids) that can be securely sealed. Ensure the container is compatible with all components of the waste stream.

  • Leave Headspace: Do not overfill liquid waste containers. A headspace of at least 10% should be left to allow for vapor expansion.[12]

  • Label Accurately: The container must be clearly and accurately labeled.[10][13] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-(2,4-Dichloro-6-pyrimidinyl)piperazine" and any other components (e.g., solvents).

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic," "Environmental Hazard").

    • The date of waste generation.

    • The name and contact information of the generating researcher or lab.

Step 3: Safe Interim Storage

Designated waste storage areas within the lab, often called satellite accumulation areas, must adhere to safety standards.

  • Store waste containers in a well-ventilated area, away from heat or ignition sources.

  • Use secondary containment (such as a larger plastic tub) to catch any potential leaks from the primary container.[12]

  • Ensure the storage area is clearly marked and away from incompatible chemicals.

Step 4: Professional Collection and Disposal

The final disposal of hazardous chemical waste must be carried out by a licensed and certified waste management contractor.[11][13] These contractors have the facilities and expertise to handle and treat hazardous materials in compliance with all local and national regulations.[14] Maintain meticulous records of waste generation and disposal for regulatory compliance and internal audits.[10]

Diagram 1: Disposal Workflow for 4-(2,4-Dichloro-6-pyrimidinyl)piperazine cluster_0 In-Lab Procedures cluster_1 External Disposal WasteGen Waste Generation (Residues, Contaminated Items) Segregate Segregate as Halogenated Organic Waste WasteGen->Segregate Container Select Appropriate Waste Container Segregate->Container Label Label Container with Contents & Hazards Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Collector Arrange Pickup by Licensed Waste Collector Store->Collector Transport Document & Manifest for Transport Collector->Transport Disposal Final Disposal (e.g., High-Temp Incineration) Transport->Disposal

Caption: A generalized workflow for the safe disposal of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine.

Part 3: Managing Spills and Decontamination

Accidental spills require immediate and appropriate action to mitigate risks.

  • Alert and Evacuate: Alert personnel in the immediate area. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.[15]

  • Don Appropriate PPE: Before addressing any spill, don the full PPE as outlined in Table 1, including a lab coat, nitrile gloves, and chemical splash goggles with a face shield.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the area and prevent it from spreading.[6] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.

  • Clean and Collect: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable decontamination solution. A common procedure involves washing the area with soap and water.[16]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent pads, wipes) are considered hazardous waste and must be placed in the same halogenated organic waste container.[15]

Diagram 2: Spill Response Decision Tree Spill Spill Occurs Assess Assess Risk: Size, Location, Ventilation Spill->Assess Minor Minor Spill (Manageable by Lab Staff) Assess->Minor Low Major Major Spill (Unmanageable, High Risk) Assess->Major High PPE Don Full PPE (Goggles, Face Shield, Gloves) Minor->PPE Evacuate Evacuate Area Immediately Major->Evacuate Contain Contain Spill (Use Absorbent Dikes) PPE->Contain Clean Collect Waste into Halogenated Waste Container Contain->Clean Decon Decontaminate Surface Clean->Decon Alert Alert EHS & Facility Management Evacuate->Alert

Caption: A decision tree for responding to a spill of 4-(2,4-Dichloro-6-pyrimidinyl)piperazine.

By adhering to these systematic procedures, researchers can ensure the safe handling and compliant disposal of 4-(2,4-dichloro-6-pyrimidinyl)piperazine, protecting themselves, their colleagues, and the environment.

References

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow!. GreenTec Energy. [Link]

  • Chemical Waste Disposal. NUS Medicine. [Link]

  • Hazardous Waste (Control of Export, Import and Transit) Act 1997. Singapore Statutes Online. [Link]

  • Chemical Waste Disposal. NUS Medicine. [Link]

  • Safety Data Sheet: Piperazine. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Application of Aqueous Piperazine Solutions for CO2 Capture in a Waste-to-Energy Plant. ACS Publications. [Link]

  • Safety Data Sheet: Piperazine Anhydrous. Wako. [Link]

  • Piperazine-Linked Covalent Triazine Polymer as an Efficient Platform for the Removal of Toxic Mercury(II) Ions from Wastewater. ResearchGate. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Chemical Compatibility Chart. Univar Solutions. [Link]

  • Piperazine salts: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]

  • Chemical Compatibility Chart. Sterlitech Corporation. [Link]

  • dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. Organic Syntheses. [Link]

  • Standard Operating Procedure for Chlorinated Solvents. USC Nanofab Wiki. [Link]

  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • SBS Policy and Code of Practice on Waste Disposal. The University of Edinburgh. [Link]

  • Environmental Best Practice for Chemical Cleaning Agents. International Coral Reef Initiative. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.